Arylomycin B3
Description
Properties
Molecular Formula |
C42H59N7O13 |
|---|---|
Molecular Weight |
870.0 g/mol |
IUPAC Name |
(11S)-14-[[2-[[(2R)-2-[[(2R)-2-[dodecanoyl(methyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]-methylamino]-3,18-dihydroxy-11-methyl-4-nitro-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid |
InChI |
InChI=1S/C42H59N7O13/c1-6-7-8-9-10-11-12-13-14-15-34(52)47(4)32(23-50)40(57)44-24(2)38(55)43-22-35(53)48(5)36-27-16-17-33(51)28(21-27)29-18-26(20-31(37(29)54)49(61)62)19-30(42(59)60)46-39(56)25(3)45-41(36)58/h16-18,20-21,24-25,30,32,36,50-51,54H,6-15,19,22-23H2,1-5H3,(H,43,55)(H,44,57)(H,45,58)(H,46,56)(H,59,60)/t24-,25+,30?,32-,36?/m1/s1 |
InChI Key |
NQHWUHBWYUGMIC-LTQNGAKSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Arylomycin B3 discovery and isolation from Streptomyces
An In-depth Technical Guide to the Discovery and Isolation of Arylomycin B from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the Arylomycin B series of lipopeptide antibiotics from Streptomyces. This document details the fermentation of the producing organism, the purification process of the natural products, their structural elucidation, and the proposed biosynthetic pathway.
Introduction to Arylomycin B
The arylomycins are a class of biaryl-bridged lipopeptide antibiotics first discovered in 2002 from the fermentation broth of Streptomyces sp. Tü 6075.[1][2] This initial discovery identified two families of related compounds, the colorless Arylomycins A and the yellow Arylomycins B.[1] The two series share the same peptide core but differ in that the Arylomycin B series possesses a nitro group on the tyrosine residue.[3] The N-terminus of both series is acylated with a variety of fatty acids.[3]
The arylomycins exhibit antibacterial activity against Gram-positive bacteria by inhibiting type I signal peptidase (SPase), an essential enzyme in bacterial protein secretion.[4][5] This novel mechanism of action makes the arylomycins an attractive scaffold for the development of new antibiotics to combat drug-resistant pathogens.
Fermentation of Streptomyces sp. Tü 6075
While the precise, detailed fermentation protocol for the production of Arylomycin B from Streptomyces sp. Tü 6075 is not fully detailed in publicly available literature, a general approach for the cultivation of Streptomyces for lipopeptide production can be outlined. This representative protocol would require optimization for maximal Arylomycin B yield.
Media Composition
Successful fermentation of Streptomyces for secondary metabolite production typically involves a two-stage process: a seed culture to generate sufficient biomass and a production culture with a medium designed to promote antibiotic synthesis. Representative media compositions are provided in Table 1.
Table 1: Representative Media for Streptomyces Fermentation
| Medium Type | Component | Concentration (g/L) |
| Seed Medium | Tryptone Soya Broth | 30 |
| Yeast Extract | 5 | |
| Glucose | 10 | |
| Production Medium | Soluble Starch | 20 |
| Casein | 1 | |
| Peptone | 5 | |
| Yeast Extract | 5 | |
| K₂HPO₄ | 0.5 | |
| MgSO₄·7H₂O | 0.5 | |
| FeSO₄·7H₂O | 0.01 | |
| CaCO₃ | 2 |
Experimental Protocol: Fermentation
-
Inoculum Preparation: A well-sporulated plate of Streptomyces sp. Tü 6075 is used to inoculate a flask containing the seed medium. The culture is incubated at 28-30°C on a rotary shaker at 180-220 rpm for 48-72 hours.
-
Production Culture: The seed culture is then used to inoculate the production medium at a 2-5% (v/v) ratio. The production culture is incubated at 28-30°C with vigorous shaking (200-250 rpm) for 7-10 days.
-
Monitoring: The production of Arylomycin B can be monitored by taking samples at regular intervals and analyzing them by HPLC.
Isolation and Purification of Arylomycin B
The isolation and purification of the Arylomycin B series from the fermentation broth is a multi-step process involving extraction and chromatographic separation. A general workflow is presented below.
Detailed Protocol: Extraction and Purification
-
Extraction: After fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. The organic phase, containing the arylomycins, is collected and concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography.[6] The column is typically eluted with a gradient of increasing polarity, for example, a chloroform-methanol solvent system.[6] Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing the yellow-colored Arylomycin B compounds.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The enriched fractions from the silica gel column are pooled, concentrated, and further purified by preparative RP-HPLC.[6] A C18 column is commonly used with a gradient of acetonitrile (B52724) in water, typically with 0.1% trifluoroacetic acid (TFA) as a modifier.[6] This final step separates the different fatty acid variants of the Arylomycin B series.
Structure Elucidation of Arylomycin B
The structure of the Arylomycin B series was determined using a combination of spectroscopic techniques.[3] The core structure is a hexapeptide with a biaryl bridge between an N-methyl-4-hydroxyphenylglycine and a 3-nitro-tyrosine residue. The N-terminus is acylated with various fatty acids, leading to a series of related compounds.
Mass Spectrometry
High-resolution mass spectrometry (HRMS), such as ESI-FTICR-MS, is used to determine the elemental composition and exact mass of the different Arylomycin B variants.[3] The mass difference between the variants corresponds to the different fatty acid side chains.
Table 2: Representative Mass Spectrometry Data for Arylomycin B Variants
| Arylomycin B Variant | Fatty Acid Chain | Molecular Formula | Calculated [M+H]⁺ (m/z) |
| Arylomycin B-C11 | C11H23O | C₄₇H₆₀N₈O₁₄ | 973.4251 |
| Arylomycin B-C12 | C12H25O | C₄₈H₆₂N₈O₁₄ | 987.4407 |
| Arylomycin B-C13 | C13H27O | C₄₉H₆₄N₈O₁₄ | 1001.4564 |
| Arylomycin B-C14 | C14H29O | C₅₀H₆₆N₈O₁₄ | 1015.4720 |
| Arylomycin B-C15 | C15H31O | C₅₁H₆₈N₈O₁₄ | 1029.4877 |
| Arylomycin B-C16 | C16H33O | C₅₂H₇₀N₈O₁₄ | 1043.5033 |
Note: The molecular formulas and masses are calculated based on the known core structure and common fatty acid substitutions. Actual observed masses may vary slightly.
NMR Spectroscopy
Table 3: Representative ¹H and ¹³C NMR Data for Arylomycin B-C16 (in CDCl₃)
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| Peptide Core | ||
| MeSer-Cα | 56.6 | 4.70-4.66 (m) |
| Ala-Cα | 48.5 | 5.22-5.15 (m) |
| Gly-Cα | 42.1 (Calculated) | 3.9 (Calculated) |
| MeHpg-Cα | 67.4 | 5.74 (br s) |
| Ala-Cα | 53.6 | 5.22-5.15 (m) |
| Nitro-Tyr-Cα | 55.4 | 4.70-4.66 (m) |
| Fatty Acid | ||
| C1 | 172.6 | - |
| C2 | 31.7 | 2.2 (Calculated) |
| ... | ... | ... |
| C16 | 14.1 (Calculated) | 0.88 (Calculated) |
Note: This table contains partial data from a synthetic intermediate of Arylomycin B-C16 and calculated values for some positions. The full dataset would be required for complete assignment.[7]
Proposed Biosynthesis of the Arylomycin Core
The biosynthetic gene cluster for Arylomycin A has been identified in Streptomyces parvus, providing a model for the biosynthesis of the arylomycin core.[4][8] The cluster contains genes for a non-ribosomal peptide synthetase (NRPS), precursor biosynthesis, and post-translational modifications.
The biosynthesis is thought to proceed as follows:
-
Precursor Synthesis: The genes aryF, aryG, and aryH are responsible for the synthesis of the non-proteinogenic amino acid 4-hydroxyphenylglycine (HPG).[8]
-
NRPS Assembly: The NRPS enzymes, encoded by aryA, aryB, and aryD, assemble the hexapeptide backbone from the precursor amino acids, including the incorporation of the fatty acid chain at the N-terminus.[8]
-
Biaryl Bridge Formation: The cytochrome P450 monooxygenase, encoded by aryC, is proposed to catalyze the intramolecular biaryl cross-linking between the HPG and tyrosine residues.[8]
-
Nitration: For the Arylomycin B series, a dedicated enzyme (not yet identified in this specific cluster) is responsible for the nitration of the tyrosine residue.
Conclusion
The Arylomycin B series represents a promising class of antibiotics with a novel mode of action. This guide has provided an overview of their discovery, and the general protocols for their fermentation, isolation, and characterization. While specific quantitative data on natural production remains limited in the public domain, the information presented here serves as a valuable resource for researchers in the field of natural product drug discovery and development. Further research into the optimization of fermentation, the elucidation of the complete biosynthetic pathway, and the generation of novel analogues through synthetic biology and medicinal chemistry will be crucial for realizing the full therapeutic potential of the arylomycins.
References
- 1. Arylomycins A and B, new biaryl-bridged lipopeptide antibiotics produced by Streptomyces sp. Tü 6075. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arylomycins A and B, new biaryl-bridged lipopeptide antibiotics produced by Streptomyces sp. Tü 6075. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and characterization of a novel lipopeptide from Streptomyces amritsarensis sp. nov. active against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. CN103160521A - Biosynthesis gene cluster of arylomycins A - Google Patents [patents.google.com]
An In-depth Technical Guide to the Arylomycin B3 Biosynthesis Pathway and Genetic Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
The arylomycins are a class of lipopeptide antibiotics that exhibit potent activity against a range of bacteria, including multidrug-resistant strains. Their unique mode of action, the inhibition of bacterial type I signal peptidase (SPase), makes them a promising scaffold for the development of novel antibacterial agents. The arylomycin family is structurally diverse, with variations in the fatty acid side chain and modifications to the peptide core. Arylomycin B3, a prominent member of this family, is distinguished by the presence of a nitro group on its tyrosine residue, a modification crucial for its biological activity profile. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway and the associated gene cluster, with a focus on the enzymatic machinery and genetic determinants responsible for its production.
This compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated gene cluster found in producing organisms such as Streptomyces sp. Tü 6075. While the complete and fully annotated gene cluster from a definitive arylomycin B producer remains to be publicly detailed, comparative analysis with the cluster from the arylomycin A producer, Streptomyces roseosporus, provides significant insights. The core arylomycin biosynthetic gene cluster typically comprises a set of conserved genes responsible for the assembly of the lipopeptide backbone.
Table 1: Core Genes in the Arylomycin Biosynthetic Cluster [1][2]
| Gene | Proposed Function | Role in Arylomycin Biosynthesis |
| aryA | Nonribosomal Peptide Synthetase (NRPS) | Incorporation of the initial amino acid residues of the hexapeptide core. |
| aryB | Nonribosomal Peptide Synthetase (NRPS) | Continued elongation of the peptide backbone. |
| aryD | Nonribosomal Peptide Synthetase (NRPS) | Final extension of the peptide chain and termination. |
| aryC | Cytochrome P450 monooxygenase | Catalyzes the critical intramolecular biaryl cross-link between hydroxyphenylglycine and tyrosine residues to form the macrocyclic core. |
| aryF | Precursor biosynthesis | Involved in the synthesis of non-proteinogenic amino acid precursors. |
| aryG | Precursor biosynthesis | Contributes to the supply of building blocks for the peptide core. |
| aryH | Precursor biosynthesis | Plays a role in generating specific precursors required for NRPS assembly. |
| aryE | MbtH-like protein | A small protein often found in NRPS gene clusters, believed to be essential for the proper folding and function of the NRPS adenylation domains. |
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process involving the coordinated action of the enzymes encoded by the ary gene cluster. The pathway can be conceptually divided into three main stages: precursor synthesis, lipopeptide assembly, and post-assembly modification.
Precursor Biosynthesis
The non-proteinogenic amino acid 4-hydroxyphenylglycine (Hpg) is a key component of the arylomycin core. The genes aryF, aryG, and aryH are proposed to be involved in its synthesis, likely from a primary metabolic precursor such as tyrosine. The availability of these specialized building blocks is a critical control point in the overall biosynthetic pathway.
Lipopeptide Assembly via Nonribosomal Peptide Synthesis (NRPS)
The core of this compound is a hexapeptide assembled by a multi-modular NRPS system encoded by aryA, aryB, and aryD. Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid. The assembly line process is as follows:
-
Initiation: The biosynthesis is initiated by the loading of a fatty acid onto the first module of the NRPS.
-
Elongation: The growing peptide chain is passed sequentially from one module to the next, with each module adding its designated amino acid. The predicted amino acid sequence for the arylomycin core is D-N-methyl-Serine - D-Alanine - Glycine - L-N-methyl-4-hydroxyphenylglycine - L-Alanine - L-Tyrosine.[1]
-
Termination: The final hexapeptide is tethered to the last module of the NRPS.
Macrocyclization and Nitration
Following the assembly of the linear lipopeptide, two critical modifications occur:
-
Biaryl Linkage Formation: The cytochrome P450 enzyme, AryC, catalyzes an intramolecular C-C bond formation between the hydroxyphenylglycine and tyrosine residues. This oxidative cross-linking reaction forms the characteristic 14-membered macrocycle of the arylomycins.
-
Nitration: The defining feature of this compound is the nitro group on the tyrosine residue. While the gene cluster from the arylomycin A-producing S. roseosporus lacks a clear candidate for a nitrating enzyme[2], it is hypothesized that the gene cluster from arylomycin B-producing strains, such as Streptomyces sp. Tü 6075, contains an additional enzyme responsible for this crucial step. This enzyme is likely a specialized nitroreductase or a cytochrome P450 enzyme capable of catalyzing the nitration of the tyrosine ring. The precise timing of this nitration event, whether it occurs on the free amino acid precursor, the NRPS-bound intermediate, or the released macrocycle, is a key area of ongoing research.
The final this compound molecule is then released from the NRPS enzyme.
Experimental Protocols
Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway are not extensively published. However, based on studies of similar natural product biosynthetic pathways, the following methodologies are central to its investigation.
Gene Knockout and Complementation
Objective: To confirm the involvement of a specific gene in this compound biosynthesis.
Protocol Outline:
-
Construction of a Gene Replacement Vector: A vector is constructed containing flanking regions of the target gene (geneX) and a resistance marker (e.g., apramycin (B1230331) resistance).
-
Conjugation: The non-replicating vector is introduced into the this compound producing Streptomyces strain via intergeneric conjugation from E. coli.
-
Selection of Double Crossover Mutants: Selection for the resistance marker and screening for the loss of the vector backbone allows for the isolation of mutants where geneX has been replaced by the resistance cassette.
-
Phenotypic Analysis: The mutant strain is fermented, and the culture extract is analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolishment of this compound production.
-
Complementation: The wild-type copy of geneX is introduced back into the mutant strain on an integrative plasmid to restore this compound production, confirming the gene's function.
In Vitro Enzyme Assays
Objective: To characterize the biochemical function of a specific enzyme in the pathway.
Protocol for a Putative Tyrosine Nitrating Enzyme:
-
Heterologous Expression and Purification: The candidate nitrating enzyme is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity.
-
Assay Setup: A reaction mixture is prepared containing the purified enzyme, a potential substrate (e.g., L-tyrosine, the linear lipopeptide precursor, or arylomycin A), a nitrogen source (e.g., nitrite (B80452) or nitrate), and any necessary cofactors (e.g., NADPH for P450 enzymes).
-
Reaction and Analysis: The reaction is incubated at an optimal temperature and then quenched. The reaction products are analyzed by HPLC and MS to detect the formation of the nitrated product.
-
Kinetic Analysis: By varying the substrate concentrations, key kinetic parameters such as Km and kcat can be determined to quantify the enzyme's efficiency.
Visualizations
This compound Biosynthesis Pathway
Caption: Proposed biosynthetic pathway of this compound.
This compound Biosynthetic Gene Cluster Organization
Caption: Hypothetical organization of the this compound gene cluster.
Conclusion and Future Directions
The biosynthesis of this compound is a fascinating example of the complex enzymatic machinery employed by Streptomyces to produce bioactive natural products. While the core biosynthetic pathway involving NRPS-mediated assembly and P450-catalyzed macrocyclization is reasonably well understood, the precise identity and mechanism of the enzyme responsible for the critical nitration step remain to be elucidated. Future research will undoubtedly focus on the sequencing and detailed annotation of the arylomycin B biosynthetic gene cluster from a producing organism. This will enable the targeted identification and characterization of the nitrating enzyme through gene knockout and in vitro biochemical assays. A thorough understanding of this pathway will not only provide fundamental insights into natural product biosynthesis but also open up avenues for the combinatorial biosynthesis and bioengineering of novel arylomycin analogs with improved therapeutic properties. The development of a robust understanding of the this compound biosynthesis is a critical step towards harnessing its full potential in the fight against antibiotic resistance.
References
An In-depth Technical Guide to the Mechanism of Action of Arylomycin B3 as a Signal Peptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antibiotics with unique mechanisms of action. The arylomycins, a class of natural product antibiotics, represent a promising new frontier by targeting a novel and essential bacterial enzyme: Type I signal peptidase (SPase). This guide provides a comprehensive technical overview of the mechanism of action of Arylomycin B3 and its analogs, focusing on their role as potent SPase inhibitors. We will delve into the molecular interactions, kinetic data, and the structural basis of their inhibitory activity, supported by detailed experimental protocols and visual representations of the key processes.
Introduction: The General Secretory Pathway and the Role of Type I Signal Peptidase
Bacteria rely on sophisticated secretion systems to transport proteins across their cytoplasmic membrane to their final destinations in the periplasm, outer membrane, or the extracellular space.[1] The general secretory (Sec) pathway is a primary route for this protein translocation.[2][3] Proteins destined for secretion are synthesized as precursors (preproteins) containing an N-terminal signal peptide.[2] This signal peptide acts as a molecular "zip code," directing the preprotein to the Sec translocon complex in the cytoplasmic membrane.[2]
Once the preprotein is translocated across the membrane, the N-terminal signal peptide must be cleaved off to release the mature, functional protein.[4] This critical processing step is catalyzed by Type I signal peptidase (SPase), also known as leader peptidase (LepB in E. coli).[5] SPase is an essential, membrane-anchored serine protease that is highly conserved across a wide range of bacterial species.[1][3] Its essentiality and location on the outer leaflet of the cytoplasmic membrane make it an attractive and accessible target for novel antibiotics.[1]
Inhibition of SPase leads to the accumulation of unprocessed preproteins in the cytoplasmic membrane.[3][6] This disruption of the protein secretion pathway compromises the integrity of the cell membrane, ultimately leading to bacterial cell death.[3]
This compound: A Potent Inhibitor of Type I Signal Peptidase
The arylomycins are a class of cyclic lipopeptides that have been identified as potent inhibitors of bacterial Type I SPase.[1][7] this compound, a member of this family, shares a common macrocyclic core and a lipid tail, which are crucial for its interaction with the enzyme and the bacterial membrane.[8][9]
Molecular Mechanism of Inhibition
This compound and its analogs act as non-covalent, competitive inhibitors of SPase.[8][10] They mimic the structure of the natural preprotein substrate, binding to the active site and substrate-binding groove of the enzyme.[3][7] Crystallographic studies of arylomycin A2 in complex with E. coli SPase have provided detailed insights into the molecular interactions that underpin its inhibitory activity.[7][8][11]
The key interactions include:
-
Binding to the Active Site: The C-terminal carboxylate of the arylomycin macrocycle forms critical hydrogen bonds with the catalytic dyad of SPase, which consists of a serine and a lysine (B10760008) residue (Ser90 and Lys145 in E. coli SPase).[7][8] This interaction directly blocks the catalytic activity of the enzyme.
-
Substrate-Binding Groove Interaction: The peptide backbone of the arylomycin macrocycle forms an extended β-sheet interaction with the β-strands lining the substrate-binding groove of SPase.[3] This extensive interaction contributes to the high affinity of the inhibitor for the enzyme.
-
Role of the Lipid Tail: The lipophilic tail of the arylomycin is thought to anchor the inhibitor to the cell membrane, facilitating its interaction with the membrane-bound SPase.[12]
Quantitative Data on Arylomycin Activity
The inhibitory potency of arylomycins has been quantified through various in vitro and whole-cell assays. The following tables summarize key quantitative data for this compound and related compounds.
Table 1: Minimum Inhibitory Concentrations (MICs) of Arylomycins against Various Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Arylomycin A-C16 | Staphylococcus epidermidis RP62A (Sensitive) | 8 | [12] |
| Arylomycin A-C16 | Staphylococcus aureus NCTC 8325 (Resistant) | >128 | [12] |
| Arylomycin A-C16 | S. aureus PAS8001 (lepB(P29S), Sensitive) | 16 | [12] |
| Arylomycin A-C16 | Escherichia coli MG1655 (Resistant) | >128 | [12] |
| Arylomycin A-C16 | E. coli PAS0260 (lepB(P84L), Sensitive) | 16 | [12] |
| Arylomycin C-C16 | Staphylococcus epidermidis | 0.25 | [10][13] |
| Arylomycin C-C16 | Streptococcus pyogenes | 1 | [13] |
| Arylomycin C-C16 | Streptococcus pneumoniae | 2 | [13] |
| Arylomycin C-C16 | Corynebacterium glutamicum | 2 | [13] |
Table 2: In Vitro Inhibition of Type I Signal Peptidase by Arylomycins
| Compound | Enzyme Source | IC50 (µM) | KD (nM) | Reference |
| Arylomycin A2 | E. coli SPase I Δ2-75 | 1 ± 0.2 | - | [14] |
| Arylomycin C16 | S. aureus SPase (Wild-type, Pro-variant) | - | 1283 ± 278 | [10] |
| Arylomycin C16 | S. aureus SPase (P29S mutant, Ser-variant) | - | 130 ± 53 | [10] |
Visualizing the Mechanism and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathway: Bacterial Protein Secretion and Arylomycin Inhibition
Caption: Bacterial protein secretion pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro SPase Inhibition Assay
Caption: Workflow for an in vitro signal peptidase inhibition assay.
Logical Relationship: this compound Structure and Function
Caption: Relationship between the structure of this compound and its inhibitory function.
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an arylomycin is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6]
Materials:
-
Cation-adjusted Mueller-Hinton II broth (MHBII)
-
96-well microtiter plates
-
Bacterial strains for testing
-
This compound stock solution (in DMSO)
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare serial two-fold dilutions of this compound in MHBII in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum by suspending colonies from an overnight agar (B569324) plate in MHBII to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculate each well containing the arylomycin dilutions with 100 µL of the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. Alternatively, bacterial growth can be assessed by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[15]
In Vitro Signal Peptidase Activity Assay
This assay measures the ability of an arylomycin to inhibit the enzymatic activity of purified SPase.[16]
Materials:
-
Purified recombinant Type I SPase (e.g., a soluble catalytic domain fragment of E. coli SPase)
-
A synthetic preprotein substrate with a fluorescent label (e.g., a FRET-based substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with a non-ionic detergent like Triton X-100)
-
This compound stock solution (in DMSO)
-
96-well black microtiter plates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the purified SPase and the this compound dilutions. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled preprotein substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by SPase will result in a change in fluorescence.
-
The initial reaction rates are calculated from the linear phase of the fluorescence signal progression.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
X-ray Crystallography of SPase-Arylomycin Complex
Determining the crystal structure of SPase in complex with an arylomycin provides atomic-level details of their interaction.[8][14]
Materials:
-
Purified, concentrated SPase (soluble domain)
-
This compound
-
Crystallization screens and reagents
-
X-ray diffraction equipment (synchrotron source is often required)
Protocol:
-
The purified SPase is incubated with a molar excess of this compound to ensure complex formation.
-
The SPase-arylomycin complex is concentrated to a suitable concentration for crystallization (e.g., 10-20 mg/mL).
-
High-throughput screening of crystallization conditions is performed using various commercially available or custom-made screens. This is typically done using vapor diffusion methods (sitting or hanging drop).
-
Crystals are grown and optimized by refining the conditions (e.g., precipitant concentration, pH, temperature).
-
Crystals are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data is collected at a synchrotron source.
-
The structure is solved by molecular replacement using a known SPase structure as a search model.
-
The electron density for the bound arylomycin is identified, and the inhibitor is built into the model.
-
The structure is refined to obtain a high-resolution model of the complex, revealing the specific interactions between the arylomycin and SPase.
Conclusion and Future Directions
This compound and its analogs represent a compelling class of antibiotics with a novel mechanism of action targeting the essential bacterial enzyme, Type I signal peptidase. Their ability to inhibit this crucial step in the protein secretion pathway leads to bacterial cell death. The detailed understanding of their mechanism, supported by structural and quantitative data, provides a solid foundation for further drug development.
A significant challenge for the clinical development of arylomycins has been the natural resistance observed in some pathogenic bacteria, which is often conferred by a single amino acid substitution (e.g., a proline residue) in the SPase binding site.[3][6] However, synthetic modifications to the arylomycin scaffold have led to the development of new analogs, such as G0775, with improved potency and a broader spectrum of activity, even against resistant strains.[17][18][19]
Future research should focus on:
-
Structure-guided design of new arylomycin derivatives to overcome existing resistance mechanisms.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of these compounds.
-
Investigating potential synergistic combinations with other classes of antibiotics.
The continued exploration of SPase inhibitors like the arylomycins holds great promise for replenishing our arsenal (B13267) of effective antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Bacterial Signal Peptides- Navigating the Journey of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibition of type I bacterial signal peptidase: biological consequences and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sfu.ca [sfu.ca]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arylomycin - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Characterization of the Arylomycin Lipoglycopeptide Antibiotics and the Crystallographic Analysis of their Complex with Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Initial efforts toward the optimization of arylomycins for antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sfu.ca [sfu.ca]
- 15. bmglabtech.com [bmglabtech.com]
- 16. In vitro and in vivo approaches to studying the bacterial signal peptide processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combining Signal Peptidase and Lipoprotein Processing Inhibitors Overcomes Ayr Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]
- 19. Re-Arming Arylomycins | [bowerslab.web.unc.edu]
Arylomycin B3: A Technical Guide to Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylomycins are a class of cyclic lipopeptide antibiotics that have garnered significant interest due to their novel mechanism of action: the inhibition of bacterial type I signal peptidase (SPase). This enzyme is essential for bacterial protein secretion and is a target not exploited by current clinical antibiotics. Arylomycin B3, a member of this class, represents a promising scaffold for the development of new antibacterial agents. This technical guide provides an in-depth overview of the core physicochemical properties and solubility of this compound, crucial data points for any drug discovery and development program.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C42H59N7O13 | [1][2] |
| Molecular Weight | 869.97 g/mol | [1][2] |
| Predicted Boiling Point | 1194.2 ± 65.0 °C | [2][3] |
| Predicted Density | 1.36 ± 0.1 g/cm³ | [2][3] |
| Predicted pKa | 2.84 ± 0.60 | [2][3] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. While specific quantitative solubility data for this compound in a range of solvents is not extensively published, general solubility characteristics can be inferred from its lipopeptide nature and from data on related arylomycins.
Arylomycins, being lipopeptides, generally exhibit poor solubility in aqueous solutions and higher solubility in organic solvents. For instance, related lipoglycopeptide arylomycin variants have been shown to have improved aqueous solubility due to glycosylation, a modification not present in this compound.
General Solubility Observations for Lipopeptides:
-
Aqueous Solvents: Limited solubility. The large hydrophobic lipid tail and the complex cyclic peptide core contribute to low aqueous solubility.
-
Organic Solvents: Generally soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), and to a lesser extent in alcohols like methanol (B129727) and ethanol.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly published. However, standard methodologies for characterizing similar lipopeptide compounds can be applied.
Melting Point Determination
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline substance, this transition occurs over a narrow temperature range.
Apparatus:
-
Capillary melting point apparatus
-
Glass capillary tubes (one end sealed)
-
Mortar and pestle
Procedure:
-
A small, finely powdered sample of this compound is packed into a glass capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.
-
A second, more precise measurement is performed with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
LogP (Octanol-Water Partition Coefficient) Determination
Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol (B41247) and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.
Method: Shake-Flask Method
-
A solution of this compound is prepared in either water or octanol.
-
Equal volumes of pre-saturated octanol and pre-saturated water are mixed in a flask.
-
A known amount of the this compound stock solution is added to the flask.
-
The flask is securely sealed and agitated (e.g., on a mechanical shaker) for a sufficient time to allow for equilibrium to be reached (typically several hours).
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The LogP is calculated using the formula: LogP = log10 ([this compound]octanol / [this compound]water).
Solubility Determination
Principle: The solubility of a compound in a particular solvent is the maximum concentration that can be dissolved at a given temperature.
Method: Equilibrium Shake-Flask Method
-
An excess amount of solid this compound is added to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO).
-
The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting saturated solutions are filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate of each solvent is quantified using a validated analytical method, such as HPLC.
-
The solubility is reported in units such as mg/mL or µg/mL.
Mechanism of Action: Inhibition of Type I Signal Peptidase
Arylomycins exert their antibacterial effect by targeting and inhibiting bacterial type I signal peptidase (SPase). SPase is a membrane-bound serine protease that plays a crucial role in the secretion of proteins across the bacterial cytoplasmic membrane. It cleaves the N-terminal signal peptides from pre-proteins, allowing the mature proteins to be released to their final destination. Inhibition of SPase leads to an accumulation of unprocessed pre-proteins in the cell membrane, disrupting essential cellular processes and ultimately leading to bacterial cell death.[4][5][6]
Caption: Mechanism of action of this compound.
Conclusion
This compound presents a compelling starting point for the development of novel antibiotics targeting the underexploited bacterial type I signal peptidase. This guide has summarized the core physicochemical properties and provided standardized protocols for their experimental determination. While further experimental data for this compound is needed to build a complete profile, the information presented herein provides a solid foundation for researchers and drug development professionals to advance the study of this promising antibiotic scaffold. The unique mechanism of action, coupled with a growing understanding of its chemical and physical characteristics, positions this compound as a molecule of significant interest in the ongoing fight against antimicrobial resistance.
References
The Arylomycin B Series: A Technical Guide to Natural Variants and Synthetic Analogs as Type I Signal Peptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antibiotic resistance necessitates the exploration of novel antibacterial agents with new mechanisms of action. The arylomycins, a class of natural product lipopeptides, represent a promising frontier in this endeavor. They uniquely target bacterial type I signal peptidase (SPase I), an essential and highly conserved enzyme responsible for the maturation of secreted proteins. This technical guide provides an in-depth overview of the Arylomycin B series, including its natural variants and synthetic analogs. It details their mechanism of action, structure-activity relationships, and the challenges of natural resistance. Furthermore, this guide furnishes key experimental protocols and quantitative data to aid researchers in the evaluation and development of this compelling class of antibiotics.
Introduction
Initially isolated from Streptomyces sp., the arylomycins are a family of biaryl-bridged macrocyclic lipopeptides.[1] They are characterized by a conserved core structure with variations in the lipophilic tail and substitutions on the macrocycle. The Arylomycin A and B series are the most studied, with the B series distinguished by a nitro group on the biphenyl (B1667301) core.[2] While initially showing a narrow spectrum of activity, further research revealed that the arylomycins possess broad-spectrum potential that is often masked by naturally occurring resistance in many bacterial species.[3][4] This "latent" antibiotic potential has spurred significant interest in developing synthetic analogs to overcome resistance and enhance potency, particularly against multidrug-resistant Gram-negative pathogens.[5]
Mechanism of Action: Inhibition of Type I Signal Peptidase
The antibacterial activity of arylomycins stems from their inhibition of bacterial type I signal peptidase (SPase I).[6] SPase I is a membrane-bound serine protease crucial for bacterial viability. It cleaves the N-terminal signal peptides from pre-proteins following their translocation across the cytoplasmic membrane, a vital step in the secretion of numerous proteins, including virulence factors.[7] Arylomycins act as non-covalent inhibitors, binding to the active site of SPase I and preventing the processing of its substrates.[8] This leads to an accumulation of unprocessed pre-proteins in the cell membrane, disrupting cellular function and ultimately leading to bacterial cell death.[6] The catalytic mechanism of SPase I involves a serine-lysine dyad, and arylomycins are understood to interact with these key residues.[7]
Figure 1: Mechanism of Arylomycin Action.
Natural Variants and Analogs: Structure-Activity Relationships
The core structure of the arylomycins consists of a 14-membered macrocycle formed by a biaryl linkage between two tyrosine residues, an alanine, and a glycine. A lipophilic tail is attached to the N-terminus.
The Lipophilic Tail
The length and branching of the N-terminal fatty acid tail are critical for antibacterial activity. Studies on synthetic analogs have shown that a tail length of approximately 12 to 16 carbons is optimal for potency.[9]
The Macrocycle
Modifications to the macrocyclic core have a significant impact on activity. The nitro group present in the Arylomycin B series, for instance, has been shown to enhance activity against certain pathogens like Streptococcus agalactiae compared to the Arylomycin A series.[10][11]
Overcoming Natural Resistance
A key challenge for the therapeutic development of arylomycins is the natural resistance observed in many clinically relevant bacteria, including Staphylococcus aureus and Escherichia coli. This resistance is primarily due to a single amino acid polymorphism in the SPase I enzyme.[3][4] The presence of a proline residue at a specific position in the enzyme's active site sterically hinders the binding of the arylomycin's lipophilic tail.[8] Bacteria possessing a serine or other non-proline residue at this position are generally susceptible.
This understanding has guided the development of synthetic analogs designed to overcome this resistance mechanism. For example, the analog G0775 features modifications to the lipophilic tail and the C-terminus of the macrocycle, resulting in a broader spectrum of activity that includes many Gram-negative pathogens.[5][12]
References
- 1. EUCAST: MIC Determination [eucast.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. idexx.dk [idexx.dk]
- 5. discover.library.noaa.gov [discover.library.noaa.gov]
- 6. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. The inhibition of type I bacterial signal peptidase: biological consequences and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial efforts toward the optimization of arylomycins for antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abmole.com [abmole.com]
The Pivotal Role of the Nitro Group in the Bioactivity of Arylomycin B3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The arylomycins are a class of natural product antibiotics that inhibit the essential bacterial type I signal peptidase (SPase), a promising target for novel antibacterial agents. The Arylomycin B series is distinguished by the presence of a nitro group on its macrocyclic core. This technical guide provides an in-depth analysis of the critical role of this nitro moiety in the bioactivity of Arylomycin B3 and its analogs. Through a comprehensive review of structure-activity relationship studies, quantitative bioactivity data, and detailed experimental protocols, this document elucidates the indispensable nature of the nitro group for the antibacterial efficacy of this compound class.
Introduction to Arylomycins and Type I Signal Peptidase
Arylomycins are a family of lipopeptide antibiotics first isolated from Streptomyces sp.[1]. They are characterized by a biaryl-bridged macrocyclic core and a lipid tail. The primary mechanism of action of arylomycins is the inhibition of bacterial type I signal peptidase (SPase)[1][2][3][4]. SPase is a vital enzyme located in the bacterial cytoplasmic membrane that is responsible for the cleavage of N-terminal signal peptides from pre-proteins during the secretion process[1][2]. As this process is crucial for bacterial viability and virulence, SPase represents an attractive target for the development of new antibiotics[1][3].
The arylomycin family is broadly categorized into three main series: A, B, and C. The A series possesses an unmodified core, the B series is characterized by a nitrated macrocycle, and the C series is glycosylated[5][6][7]. This guide focuses on the Arylomycin B series, specifically investigating the contribution of the nitro group to its biological activity.
The Indispensable Role of the Nitro Group: Structure-Activity Relationship Studies
The significance of the nitro group in the bioactivity of Arylomycin B analogs has been unequivocally demonstrated through synthetic chemistry and microbiological evaluation[5][6]. A key study involved the total synthesis of Arylomycin B-C16, a representative of the Arylomycin B series, and its corresponding amino derivative, where the nitro group (-NO2) was reduced to an amino group (-NH2)[5][6].
The results were striking: the amino derivative lost all antibacterial activity against the tested strains[5][6]. This loss of function upon modification of the nitro group strongly indicates its essentiality for the molecule's bioactivity. The nitro group is a strong electron-withdrawing moiety, and its presence significantly influences the electronic properties of the aromatic ring system of the arylomycin core. This electronic modulation is likely crucial for the precise molecular interactions required for binding to the active site of SPase.
Interestingly, while the nitro group is essential, Arylomycin B-C16 showed a similar spectrum of activity against most tested bacterial strains when compared to its non-nitrated counterpart, Arylomycin A-C16. However, a notable exception was observed for Streptococcus agalactiae, against which Arylomycin B-C16 exhibited potent activity while the A-series analog was inactive[5][6]. This suggests that the nitro group, in addition to being a prerequisite for activity in this context, can also modulate the antibacterial spectrum.
Quantitative Bioactivity Data
The antibacterial efficacy of Arylomycin B-C16 and its amino derivative has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the MIC values against a panel of bacterial strains, including both wild-type and engineered sensitive strains.
| Bacterial Strain | Arylomycin B-C16 MIC (µg/mL) | Amino-Arylomycin B-C16 MIC (µg/mL) |
| Staphylococcus epidermidis (Wild Type) | 1 | 32 |
| Staphylococcus aureus (Sensitive Mutant) | 2 | >128 |
| Escherichia coli (Sensitive Mutant) | 4 | 32 |
| Pseudomonas aeruginosa (Sensitive Mutant) | 16 | >128 |
| Streptococcus agalactiae (Wild Type) | 8 | >128 |
Data sourced from Romesberg et al., J. Nat. Prod. 2011, 74, 5, 956–961.[5]
The data clearly illustrates the dramatic decrease in antibacterial activity upon reduction of the nitro group to an amine. For instance, against wild-type S. epidermidis, the MIC increased 32-fold. For the sensitive mutants of S. aureus and P. aeruginosa, the activity of the amino derivative was completely abrogated at the tested concentrations.
Experimental Protocols
Synthesis of Arylomycin B-C16 and its Amino Derivative
The total synthesis of Arylomycin B-C16 is a multi-step process. A generalized workflow is presented below. For a detailed, step-by-step protocol, readers are directed to the supplementary information of the primary literature by Romesberg and coworkers.
Caption: Synthetic workflow for Arylomycin B-C16 and its amino derivative.
Reduction of the Nitro Group: The conversion of the nitro group in Arylomycin B-C16 to the amino group is typically achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere or by using a chemical reducing agent such as tin(II) chloride.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for the broth microdilution MIC assay.
Type I Signal Peptidase (SPase) Inhibition Assay
The inhibitory activity of Arylomycin B analogs against SPase can be determined using a Fluorescence Resonance Energy Transfer (FRET)-based assay.
References
- 1. Synthesis and Characterization of the Arylomycin Lipoglycopeptide Antibiotics and the Crystallographic Analysis of their Complex with Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Arylomycin B3 Target Binding Site on Bacterial Type I Signal Peptidase (SPase)
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the binding interaction between the arylomycin class of antibiotics and their molecular target, the bacterial type I signal peptidase (SPase). While focusing on the principles derived from studies of arylomycin analogs like A2 and C16, this guide extrapolates the core binding mechanisms relevant to Arylomycin B3, a nitrated variant. Arylomycins represent a promising class of antibiotics due to their unique mechanism of action, inhibiting the essential process of protein secretion in bacteria.[1][2][3]
Introduction: The Arylomycin-SPase Interaction
Arylomycins are a class of natural lipopeptide antibiotics that inhibit bacterial type I signal peptidase (SPase).[4] SPase is an essential membrane-bound serine protease responsible for cleaving the N-terminal signal peptides from proteins translocated across the cytoplasmic membrane.[2][4][5] This cleavage is a critical step in the general secretory pathway, making SPase an attractive target for novel antibiotics.[1][2] The inhibition of SPase leads to an accumulation of unprocessed pre-proteins in the membrane, disrupting cellular function and ultimately causing bacterial cell death.[2]
The Arylomycin Binding Site on SPase
Crystallographic and biophysical analyses, primarily using Arylomycin A2 and a soluble, catalytically active fragment of the Escherichia coli SPase, have provided a high-resolution view of the binding site.[6][7] Arylomycin binds within the deep active-site cleft of SPase, mimicking the binding of natural pre-protein substrates.[4][6]
Key features of the binding interaction include:
-
Macrocycle Core Binding: The C-terminal macrocyclic core of the arylomycin packs into the deep, hydrophobic S3 substrate-binding pocket of the enzyme.[6]
-
Catalytic Dyad Interaction: The C-terminal carboxylate group of the arylomycin is critical for its inhibitory activity. One of its oxygen atoms forms a network of hydrogen bonds with the key catalytic residues of SPase: the nucleophilic serine (Ser91 Oγ in E. coli) and the general base lysine (B10760008) (Lys146 Nζ in E. coli). It also interacts with a serine residue (Ser89 Oγ) that forms part of the oxyanion hole.[5]
-
β-Sheet Formation: The peptide backbone of the arylomycin adopts an extended conformation and forms stabilizing β-sheet-like interactions with the β-strands that line the binding groove.[4][7]
-
Lipopeptide Tail: The N-terminal lipopeptide tail is oriented away from the catalytic center and is believed to be embedded within the bacterial cell membrane, anchoring the inhibitor at its site of action.[4]
Mechanism of Natural and Acquired Resistance
The primary mechanism of both natural and evolved resistance to arylomycins in a wide range of bacteria, including pathogens like Staphylococcus aureus and E. coli, is a single point mutation in the SPase enzyme.[6][8]
-
The Proline Resistance Determinant: Resistance is strongly correlated with the presence of a proline residue at a specific position within the substrate-binding pocket (e.g., Pro29 in S. aureus SpsIB or Pro84 in E. coli LepB).[6][9] Bacteria that are naturally sensitive to arylomycins, such as Staphylococcus epidermidis, typically have a serine at this position.[6]
-
Mechanism of Resistance: The presence of the bulky, conformationally rigid proline residue interferes with the optimal binding of the arylomycin. Structural models suggest the proline residue precludes the formation of a stabilizing hydrogen bond and may create a steric clash with the inhibitor's lipopeptide tail.[4] This interference significantly reduces the binding affinity of the arylomycin for the SPase target.[4][6][9]
Quantitative Data: Arylomycin Binding Affinity
The effect of the resistance-conferring proline mutation has been quantified by measuring the equilibrium binding affinities (K_D) of arylomycins for sensitive (Ser/Leu-variant) and resistant (Pro-variant) SPases.
| Antibiotic | SPase Variant | Organism | K_D (nM) | Fold Change in Affinity (Resistant vs. Sensitive) | Reference |
| Arylomycin C16 | S. aureus SpsB (P29S) | Staphylococcus aureus | 130 ± 53 | \multirow{2}{*}{~9.9-fold weaker} | [6] |
| Arylomycin C16 | S. aureus SpsB (Wild-Type, Pro29) | Staphylococcus aureus | 1283 ± 278 | [6] |
Table 1: Equilibrium dissociation constants (K_D) for Arylomycin C_16 binding to sensitive and resistant variants of S. aureus SPase. The data demonstrates that the proline-containing variant binds the antibiotic approximately 10 times more weakly.
Experimental Protocols
The characterization of the arylomycin binding site and resistance mechanisms relies on a combination of structural biology, biochemistry, and microbiology techniques.
5.1 X-ray Crystallography of the SPase-Arylomycin Complex
-
Objective: To determine the three-dimensional structure of arylomycin bound to SPase.
-
Methodology:
-
Protein Expression and Purification: A soluble, catalytically active fragment of SPase (e.g., E. coli SPase Δ2-75, lacking the N-terminal transmembrane helices) is overexpressed in E. coli and purified to homogeneity using chromatography techniques.[7]
-
Complex Formation: The purified SPase fragment is incubated with an excess of the arylomycin antibiotic.
-
Crystallization: The SPase-arylomycin complex is subjected to vapor diffusion crystallization screening to obtain well-ordered crystals.
-
Data Collection and Structure Determination: Crystals are cryo-cooled and exposed to an X-ray source. The resulting diffraction data is collected and processed to solve the phase problem and build an atomic model of the complex.[7] The final structure is refined to high resolution (e.g., 2.5 Å).[7]
-
5.2 Equilibrium Binding Affinity Measurement
-
Objective: To quantify the binding affinity (K_D) of arylomycin for different SPase variants.
-
Methodology (Fluorescence Spectroscopy):
-
Protein Preparation: Wild-type (Pro-variant) and mutant (Ser-variant) SPase enzymes are expressed and purified.
-
Titration: A solution of the SPase enzyme is held at a constant concentration in a fluorometer cuvette.
-
Fluorescence Measurement: The intrinsic tryptophan fluorescence of the SPase is monitored. Small aliquots of a concentrated arylomycin solution are titrated into the cuvette. The binding of the arylomycin to SPase quenches the protein's fluorescence in a saturable manner.
-
Data Analysis: The change in fluorescence intensity is plotted against the concentration of the arylomycin. The resulting binding curve is fitted to a suitable binding equation to calculate the apparent K_D value.[10]
-
5.3 Site-Directed Mutagenesis
-
Objective: To create specific mutations in the spsB or lepB gene to study the role of individual amino acids in arylomycin resistance.
-
Methodology:
-
Plasmid Template: A plasmid containing the gene for the target SPase is used as a template.
-
Primer Design: Oligonucleotide primers are designed to contain the desired mutation (e.g., changing the codon for Proline to Serine).
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using the mutagenic primers to amplify the entire plasmid, incorporating the desired mutation.
-
Template Removal and Transformation: The original, methylated parental DNA template is digested with a methylation-specific endonuclease (e.g., DpnI).
-
Sequencing and Expression: The resulting mutated plasmid is transformed into E. coli. The mutation is confirmed by DNA sequencing, and the mutant protein can then be expressed for binding and activity assays.
-
5.4 Minimal Inhibitory Concentration (MIC) Assay
-
Objective: To determine the whole-cell antibacterial activity of arylomycins.
-
Methodology (Broth Microdilution):
-
Inoculum Preparation: A standardized suspension of the bacterial test strain is prepared in a suitable growth medium (e.g., Tryptic Soy Broth).[9]
-
Serial Dilution: The arylomycin compound is serially diluted in the growth medium across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[4]
-
Visualizations
The following diagrams illustrate the key interactions and experimental workflows described in this guide.
Caption: Arylomycin binding within the SPase active site.
References
- 1. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Initial efforts toward the optimization of arylomycins for antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of the Arylomycin Lipoglycopeptide Antibiotics and the Crystallographic Analysis of their Complex with Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A Putative Cro-Like Repressor Contributes to Arylomycin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Arylomycin B3 Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylomycins are a class of natural product antibiotics that inhibit bacterial type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway.[1][2][3][4] This novel mechanism of action makes them a subject of interest for combating antibiotic resistance.[1][2][3] Arylomycin B3, a member of this class, requires standardized testing to determine its efficacy against various bacterial strains. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation: MIC of Arylomycin Analogues
While specific MIC data for this compound is not extensively published, the following table summarizes reported MIC values for closely related arylomycin compounds against various bacterial strains. This data provides a baseline for expected activity and for selecting appropriate concentration ranges in MIC assays.
| Arylomycin Analogue | Bacterial Strain | MIC (µg/mL) | Reference |
| Arylomycin A-C16 | Escherichia coli (genetically sensitized) | Varies | [1][2][3] |
| Arylomycin A-C16 | Staphylococcus aureus (genetically sensitized) | Varies | [1][2][3] |
| Arylomycin C16 | Staphylococcus epidermidis RP62A | 0.25 | [5] |
| Arylomycin C16 | Staphylococcus epidermidis (143 clinical isolates) | MIC₅₀: 0.5, MIC₉₀: 1 | [6] |
| Arylomycin C16 | Corynebacterium glutamicum | 2 | [5] |
| Arylomycin C16 | Staphylococcus hominis | MIC₅₀: 0.25-2, MIC₉₀: 0.25-2 | [6] |
| Arylomycin C16 | Staphylococcus lugdunensis | MIC₅₀: 0.25-2, MIC₉₀: 0.25-2 | [6] |
| Arylomycin C16 | Staphylococcus capitis | MIC₅₀: 8-16, MIC₉₀: 16-32 | [6] |
| Arylomycin C16 | Staphylococcus cohnii | MIC₅₀: 8-16, MIC₉₀: 16-32 | [6] |
| Arylomycin C16 | Staphylococcus saprophyticus | MIC₅₀: ≥64, MIC₉₀: >64 | [6] |
| G0775 | Escherichia coli (MDR clinical isolates) | ≤0.25 (90% of strains) | [7] |
| G0775 | Klebsiella pneumoniae (MDR clinical isolates) | ≤0.25 (90% of strains) | [7] |
| G0775 | Acinetobacter baumannii (MDR clinical isolates) | ≤4 (90% of strains) | [7][8] |
| G0775 | Pseudomonas aeruginosa (MDR clinical isolates) | ≤16 (90% of strains) | [7][8] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Aerobic Bacteria
This protocol is adapted from the CLSI M07 guidelines and is a standard method for determining the MIC of an antimicrobial agent.[9][10][11]
1. Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, then diluted in sterile water or broth)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or turbidity meter
-
Pipettes and sterile tips
2. Preparation of this compound Dilutions:
-
Prepare a series of two-fold serial dilutions of this compound in CAMHB directly in the 96-well plate.
-
The final volume in each well should be 50 µL (or 100 µL depending on the final inoculum volume).
-
The concentration range should be selected based on expected MIC values (e.g., from 64 µg/mL down to 0.06 µg/mL).
-
Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).
3. Inoculum Preparation:
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]
4. Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to each well of the microtiter plate containing 50 µL of the this compound dilutions. The final volume in each well will be 100 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[12][14]
-
Growth is indicated by turbidity or a pellet of cells at the bottom of the well.
-
The positive control well should show clear growth, and the negative control well should remain clear.
Mandatory Visualizations
Caption: Workflow for MIC determination by broth microdilution.
Caption: Mechanism of action of this compound.
References
- 1. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arylomycin - Wikipedia [en.wikipedia.org]
- 5. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of Arylomycin Natural-Product Antibiotics against Staphylococcus epidermidis and Other Coagulase-Negative Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amr-insights.eu [amr-insights.eu]
- 8. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
- 12. apec.org [apec.org]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Measuring Arylomycin B3 Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylomycins are a class of natural product antibiotics that exhibit potent activity against a range of Gram-positive bacteria.[1][2][3] Arylomycin B3, a member of this family, functions through a novel mechanism of action, making it a compelling candidate for development against multidrug-resistant pathogens.[4][5] This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound's antibacterial activity. The primary target of arylomycins is the bacterial type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway that is not targeted by any currently approved antibiotics.[1][4][6]
Mechanism of Action
This compound exerts its bactericidal or bacteriostatic effect by inhibiting type I signal peptidase (SPase).[4][6] SPase is a crucial membrane-bound protease responsible for cleaving the N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane.[1] This process is vital for the proper localization and function of a multitude of extracellular and cell-wall-associated proteins.
Inhibition of SPase by this compound leads to an accumulation of unprocessed preproteins in the cell membrane, disrupting the protein secretion pathway.[1][4][5] This disruption results in the mislocalization of essential proteins, ultimately leading to bacterial cell death or growth inhibition.[4][5] The unique target of arylomycins minimizes the potential for cross-resistance with existing classes of antibiotics.[4]
Caption: Mechanism of action of this compound.
Data Presentation: In Vitro Activity of Arylomycins
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of an arylomycin derivative (Arylomycin C16, which is structurally similar to B3 and often used in studies) against various Gram-positive bacteria. This data highlights the spectrum of activity and the impact of resistance mechanisms, such as the presence of a specific proline residue in SPase.[2][3][7]
| Bacterial Species | Strain | SPase Proline Residue | Arylomycin C16 MIC (µg/mL) | Vancomycin MIC (µg/mL) | Reference |
| Staphylococcus epidermidis | RP62A | Absent | 0.125 - 0.5 | 1-2 | [3][7] |
| Staphylococcus aureus | 8325 | Present | >64 | 1 | [7] |
| Staphylococcus aureus (sensitized) | lepB(P29S) | Absent (Mutated) | 0.5 | Not Reported | [7] |
| Staphylococcus haemolyticus | Clinical Isolate | Absent | 0.25 - 1 | 2 | [3] |
| Streptococcus pneumoniae | ATCC 49619 | Absent | 2 | 0.5 | [2] |
| Streptococcus pyogenes | ATCC 19615 | Absent | 1 | 0.5 | [2] |
| Corynebacterium glutamicum | ATCC 13032 | Absent | 2 | Not Reported | [2] |
| Enterococcus faecalis | ATCC 29212 | Present | >64 | 2 | [2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the general guidelines for broth microdilution assays to determine the MIC of this compound.[8][9]
Caption: Workflow for MIC determination.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Staphylococcus epidermidis)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Serial Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add an appropriate volume of the this compound stock to the first well to achieve the starting concentration, and mix well. c. Perform 2-fold serial dilutions by transferring 100 µL from each well to the subsequent well across the plate. Discard 100 µL from the last well.
-
Inoculum Preparation: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline or PBS. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add 100 µL of the final bacterial suspension to each well of the plate containing the serially diluted this compound. This will bring the final volume in each well to 200 µL.
-
Controls: Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determining the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[5] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.[10][11][12]
Caption: Workflow for a time-kill assay.
Materials:
-
This compound
-
CAMHB
-
Gram-positive bacterial strains
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
-
Micropipettes and sterile tips
Procedure:
-
Culture Preparation: Inoculate a flask containing CAMHB with the test bacterium and grow to mid-logarithmic phase (OD₆₀₀ of 0.4-0.5).
-
Inoculum Standardization: Dilute the mid-log phase culture with pre-warmed CAMHB to a final density of approximately 1 x 10⁶ CFU/mL.
-
Assay Setup: a. Prepare culture tubes with the standardized inoculum. b. Add this compound to the tubes at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). c. Include a growth control tube with no antibiotic.
-
Incubation and Sampling: a. Incubate the tubes at 37°C with constant shaking (e.g., 275 rpm).[1] b. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viability Quantification: a. Perform serial dilutions of each aliquot in sterile saline or PBS. b. Plate 100 µL of appropriate dilutions onto agar plates. c. Incubate the plates at 37°C for 24 hours.
-
Data Analysis: a. Count the number of colonies on each plate to determine the CFU/mL at each time point. b. Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. c. A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.[12] A <3-log₁₀ reduction is considered bacteriostatic.
References
- 1. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Arylomycin Natural-Product Antibiotics against Staphylococcus epidermidis and Other Coagulase-Negative Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efforts toward broadening the spectrum of arylomycin antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial efforts toward the optimization of arylomycins for antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EUCAST: MIC Determination [eucast.org]
- 10. DSpace [helda.helsinki.fi]
- 11. researchgate.net [researchgate.net]
- 12. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Time-Kill Curve Analysis of Arylomycin B3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylomycins are a class of natural product antibiotics that exhibit a novel mechanism of action by inhibiting bacterial type I signal peptidase (SPase).[1][2] SPase is a critical enzyme in the general secretory pathway, responsible for cleaving signal peptides from proteins that are translocated across the cytoplasmic membrane.[1][3][4] Inhibition of SPase leads to the accumulation of unprocessed preproteins in the membrane, disrupting protein localization and ultimately leading to bacterial cell death.[1][3] Arylomycin B3, a member of this class, holds promise for combating antibiotic-resistant bacteria.
Time-kill curve analysis is a crucial in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[5][6] This application note provides a detailed protocol for performing time-kill curve analysis of this compound against susceptible bacterial strains, primarily focusing on Staphylococcus aureus and Escherichia coli.
Mechanism of Action: Inhibition of Type I Signal Peptidase
This compound targets and inhibits the bacterial type I signal peptidase (SPase), a key component of the general secretory (Sec) pathway. This inhibition disrupts the proper maturation and localization of a wide range of secreted and membrane proteins, leading to cellular dysfunction and death.
References
- 1. benchchem.com [benchchem.com]
- 2. A Putative Cro-Like Repressor Contributes to Arylomycin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Protein Secretion in Escherichia coli and Sub-MIC Effects of Arylomycin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. Combining Signal Peptidase and Lipoprotein Processing Inhibitors Overcomes Ayr Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: HPLC and Mass Spectrometry for Arylomycin B3 Purification and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylomycins are a class of biaryl-bridged lipopeptide antibiotics that inhibit the bacterial type I signal peptidase (SPase), a crucial enzyme in protein secretion.[1][2] This novel mechanism of action makes them promising candidates for the development of new therapeutics to combat antibiotic resistance. Arylomycin B3, a structural analog of Arylomycin B2, is a microbial metabolite of interest.[3] The yellow arylomycins B are distinguished from the arylomycins A by a nitro substitution on the tyrosine residue.[4] Effective purification and analytical methods are paramount for preclinical and clinical development. This document provides detailed protocols for the purification of this compound using High-Performance Liquid Chromatography (HPLC) and its subsequent analysis by Mass Spectrometry (MS).
Purification of this compound by Preparative HPLC
Preparative reverse-phase HPLC is a standard method for the purification of arylomycin compounds.[1][5] The following protocol is a generalized procedure based on methods used for similar arylomycin B derivatives.
Experimental Workflow: this compound Purification
Caption: Workflow for the purification of this compound.
Protocol: Preparative HPLC
-
Sample Preparation:
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase solvent (e.g., 100% Solvent A) to ensure it is fully solubilized.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
-
HPLC System and Conditions:
-
System: A preparative HPLC system equipped with a suitable pump, injector, and UV detector.
-
Column: A reverse-phase C18 column is typically used (e.g., Phenomenex).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min for preparative columns.
-
Detection: Monitor the elution profile using a UV detector at 220 nm.[1][5]
-
Gradient: A linear gradient from a low to a high percentage of Solvent B is employed to elute the compound. An example gradient is a linear increase of 0.66% of Solvent B per minute.[5] The exact gradient should be optimized based on the retention time of this compound determined by analytical HPLC.
-
-
Fraction Collection:
-
Collect fractions as the peaks elute from the column. The peak corresponding to this compound should be collected.
-
-
Post-Purification Processing:
-
Analyze the collected fractions using analytical HPLC or LC-MS to confirm the purity and identity of this compound.
-
Pool the pure fractions.
-
Lyophilize the pooled fractions to remove the mobile phase and obtain the purified this compound as a solid powder.
-
Quantitative Data: Preparative HPLC Parameters
| Parameter | Value/Description |
| Instrumentation | Dynamax SD-200 pumps with a Dynamax UV-D II detector or equivalent[1][5] |
| Column | Reverse-phase C18 (preparative scale) |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | Linear, optimized based on analytical separation (e.g., 0.66% B/min)[5] |
| Detection Wavelength | 220 nm[1][5] |
| Sample Loading | At 0% Solvent B[6] |
Analysis of this compound by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the identification and quantification of antibiotics like this compound.[7] It provides information on the retention time, molecular weight, and structure of the analyte.
Logical Relationship: LC-MS Analysis
Caption: Logical flow of the LC-MS analysis process.
Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the purified this compound in a suitable solvent such as methanol.
-
Prepare working solutions by diluting the stock solution with the initial mobile phase.
-
-
LC-MS System and Conditions:
-
System: An ultra-high-performance liquid chromatography (UPLC) system coupled to a mass spectrometer (e.g., Q-TOF or FTICR) is recommended for high-resolution analysis.[4][8]
-
Column: A C18 analytical column.
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
-
Flow Rate: Typical analytical flow rates are in the range of 0.2-0.5 mL/min.
-
Gradient: A suitable gradient to ensure good separation of the analyte from any impurities.
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), often in positive ion mode for peptides.
-
Mass Analyzer: Time-of-Flight (TOF), Quadrupole Time-of-Flight (Q-TOF), or Fourier-Transform Ion Cyclotron Resonance (FTICR) for accurate mass measurements.[4][5]
-
Data Acquisition: Acquire data in full scan mode to determine the molecular weight. For structural elucidation, tandem MS (MS/MS) can be performed.
-
-
Quantitative Data: Mass Spectrometry Parameters
| Parameter | Value/Description |
| Instrumentation | HP Series 1100 MSD, PESCIEX API/Plus, or similar[1][5] |
| UPLC-Q-TOF-HRMS for high-resolution analysis[8] | |
| Ionization Mode | Electrospray Ionization (ESI)[1][5] |
| Mass Analyzer | Time-of-Flight (TOF), FTICR[4][5] |
| Data Analysis Software | Manufacturer-specific software (e.g., SciEX OS-Q Analysis Software)[9] |
Conclusion
The described HPLC and LC-MS methods provide a robust framework for the purification and analysis of this compound. Optimization of these protocols may be necessary depending on the specific instrumentation and the purity of the starting material. These techniques are essential for the characterization and quality control of this compound in research and drug development settings.
References
- 1. Synthesis and Characterization of the Arylomycin Lipoglycopeptide Antibiotics and the Crystallographic Analysis of their Complex with Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Arylomycins A and B, new biaryl-bridged lipopeptide antibiotics produced by Streptomyces sp. Tü 6075. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. initial-efforts-toward-the-optimization-of-arylomycins-for-antibiotic-activity - Ask this paper | Bohrium [bohrium.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arylomycin B3 in Bacterial Cell Culture and Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylomycins are a class of natural product antibiotics that represent a promising frontier in the fight against antimicrobial resistance. Their unique mechanism of action involves the inhibition of the bacterial type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway of many bacteria.[1][2] This pathway is critical for the localization of numerous proteins to the periplasm, outer membrane, and extracellular space. By targeting SPase, arylomycins disrupt these vital cellular processes. Arylomycin B3 is a member of this class, and its derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[3]
These application notes provide detailed protocols for the use of this compound and its derivatives in bacterial cell culture and for performing antimicrobial susceptibility testing. The provided methodologies are based on established standards to ensure reproducibility and accuracy in research and drug development settings.
Mechanism of Action: Inhibition of Type I Signal Peptidase
This compound exerts its antibacterial effect by binding to and inhibiting the bacterial type I signal peptidase (SPase), also known as leader peptidase (LepB).[3] SPase is a membrane-bound serine protease that plays a crucial role in the general secretory (Sec) pathway. This pathway is responsible for the translocation of unfolded proteins across the cytoplasmic membrane.[4][5] Once a protein is translocated, SPase cleaves the N-terminal signal peptide, allowing the mature protein to be released and fold into its active conformation at its correct location.[4] Inhibition of SPase by this compound leads to an accumulation of unprocessed pre-proteins in the cell membrane, disrupting cellular function and ultimately leading to bacterial cell death.
Caption: this compound inhibits the bacterial Type I Signal Peptidase (SPase).
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of the potent arylomycin derivative G0775 against various bacterial strains. Data for this compound may vary, and it is recommended to determine MICs for the specific compound and bacterial strains being investigated.
Table 1: MIC of G0775 against ESKAPE Pathogens and other bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Klebsiella pneumoniae | MDR CDC 0106 | 0.5 | [2] |
| Escherichia coli | Clinical Isolates (90%) | ≤0.25 | [6] |
| Klebsiella pneumoniae | Clinical Isolates (90%) | ≤0.25 | [6] |
| Acinetobacter baumannii | MDR Strains | ≤4 | [6][7] |
| Pseudomonas aeruginosa | MDR Strains | ≤16 | [6][7] |
| Staphylococcus aureus | - | 0.06 | [2] |
| Staphylococcus epidermidis | - | 0.25 | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the antibiotic stock solution is critical for accurate and reproducible results.
Materials:
-
This compound (or derivative) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Determine the desired stock concentration (e.g., 10 mg/mL or 1000x the highest concentration to be tested).
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the powder is completely dissolved. Some arylomycin derivatives may require gentle warming to fully dissolve.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. The stability of the stock solution should be determined for long-term storage.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[8]
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. researchgate.net [researchgate.net]
- 5. biotechrep.ir [biotechrep.ir]
- 6. actascientific.com [actascientific.com]
- 7. youtube.com [youtube.com]
- 8. nelsonlabs.com [nelsonlabs.com]
Application of Arylomycin B3 in Studies of Bacterial Protein Secretion Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Arylomycins are a class of natural product antibiotics that function by inhibiting bacterial type I signal peptidase (SPase I).[1][2] SPase I is a critical enzyme in the general secretory (Sec) pathway, responsible for cleaving the N-terminal signal peptides from proteins translocated across the cytoplasmic membrane.[3][4] This cleavage event is essential for the release of mature proteins into the periplasm or extracellular space.[4] The inhibition of SPase I leads to an accumulation of unprocessed preproteins in the cell membrane, disrupting membrane integrity and ultimately causing cell death.[5][6] This unique mechanism of action makes arylomycins, including Arylomycin B3 and its synthetic analogs, valuable tools for studying bacterial protein secretion and promising candidates for novel antibiotic development.[6][7]
These application notes provide a comprehensive overview of the use of this compound and its derivatives in bacterial protein secretion research. Detailed protocols for key experiments are provided to facilitate the study of SPase I inhibition and its consequences on bacterial physiology.
Mechanism of Action
This compound and its analogs specifically target and inhibit the activity of bacterial type I signal peptidase (SPase I).[1][2] SPase I is a serine protease that utilizes a Ser/Lys catalytic dyad for its function.[8][9] The inhibition of this enzyme disrupts the final step of the Sec-dependent protein secretion pathway, leading to the accumulation of unprocessed preproteins in the cytoplasmic membrane.[5] This accumulation compromises the integrity of the membrane, resulting in bacteriostatic or bactericidal effects, depending on the bacterial species and growth conditions.[6][8]
Natural resistance to arylomycins in many bacterial species is attributed to specific mutations in the SPase I gene. For instance, a proline residue at position 29 in the SPase of many Gram-positive bacteria and at position 84 in Gram-negative bacteria confers resistance.[7][10] Genetically sensitizing these resistant strains by mutating this proline residue renders them susceptible to arylomycins, making them useful models for studying the effects of SPase I inhibition.[1]
Quantitative Data
The antibacterial activity of arylomycins is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following table summarizes the MIC values for Arylomycin C16 (a synthetic analog of this compound) against various wild-type and genetically sensitized bacterial strains.
| Bacterial Strain | Relevant Genotype | Arylomycin C16 MIC (µg/mL) | Reference |
| Staphylococcus epidermidis RP62A | Wild-type (Sensitive) | 0.25 | [7] |
| Staphylococcus aureus NCTC 8325 | Wild-type (Resistant) | >128 | [10] |
| Staphylococcus aureus PAS8001 | lepB(P29S) (Sensitized) | 4 | [1] |
| Escherichia coli MG1655 | Wild-type (Resistant) | >128 | [10] |
| Escherichia coli PAS0260 | lepB(P84L) (Sensitized) | 4 | [1] |
| Pseudomonas aeruginosa PAO1 | Wild-type (Resistant) | >128 | [10] |
| Pseudomonas aeruginosa PAS2006 | lepB(P84L) (Sensitized) | 32 | [1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of arylomycins against a bacterial strain.
Materials:
-
This compound or its analog (e.g., Arylomycin C16)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick a few colonies of the bacterial strain and suspend them in CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Antibiotic Dilution:
-
Prepare a stock solution of the arylomycin compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the arylomycin stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the diluted arylomycin with the prepared bacterial suspension.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the arylomycin that completely inhibits visible bacterial growth.
-
Bacteriostatic vs. Bactericidal Activity (Time-Kill Assay)
This protocol determines whether an arylomycin has a bacteriostatic (inhibits growth) or bactericidal (kills bacteria) effect.
Materials:
-
Arylomycin compound
-
Bacterial strain of interest
-
CAMHB
-
Sterile culture tubes
-
Shaking incubator
-
Agar plates for colony counting
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture Preparation:
-
Grow the bacterial strain in CAMHB to the mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).
-
Dilute the culture in fresh, pre-warmed CAMHB to a starting density of approximately 1 x 10⁶ CFU/mL.
-
-
Arylomycin Exposure:
-
Add the arylomycin compound to the diluted bacterial cultures at concentrations corresponding to multiples of the predetermined MIC (e.g., 2x, 4x, 8x MIC).
-
Include a no-drug control.
-
Incubate the cultures at 37°C with shaking.
-
-
Viable Cell Counting:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the number of viable cells (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL against time. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered a bactericidal effect.
-
Analysis of Protein Secretion Inhibition (Secretome Analysis)
This protocol describes a general workflow for analyzing the bacterial secretome to identify proteins whose secretion is inhibited by arylomycins.
Materials:
-
Arylomycin compound
-
Bacterial strain of interest
-
Appropriate culture medium
-
Centrifuge
-
Protein precipitation reagents (e.g., trichloroacetic acid [TCA]/acetone)
-
Reagents for protein digestion (e.g., trypsin)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment:
-
Grow the bacterial strain to the mid-logarithmic phase.
-
Treat the culture with a sub-inhibitory concentration of the arylomycin compound for a defined period. A no-drug control should be run in parallel.
-
-
Secretome Preparation:
-
Separate the bacterial cells from the culture medium by centrifugation.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris. This filtered supernatant is the conditioned medium containing the secreted proteins.
-
-
Protein Precipitation and Digestion:
-
Precipitate the proteins from the conditioned medium using a suitable method like TCA/acetone precipitation.
-
Wash the protein pellet to remove contaminants.
-
Resuspend the protein pellet and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
The mass spectrometer will fragment the peptides and generate spectra that can be used for protein identification.
-
-
Data Analysis:
-
Use a proteomics software suite to search the generated mass spectra against a bacterial protein database to identify the proteins present in the secretome.
-
Compare the protein profiles of the arylomycin-treated and control samples to identify proteins that are less abundant in the secretome of the treated sample, indicating secretion inhibition.
-
Visualizations
Caption: this compound inhibits SPase I in the Sec pathway.
Caption: Workflow for secretome analysis using this compound.
Caption: Logical flow of this compound's action and resistance.
References
- 1. Initial efforts toward the optimization of arylomycins for antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wp.unil.ch [wp.unil.ch]
- 6. Inhibition of Protein Secretion in Escherichia coli and Sub-MIC Effects of Arylomycin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Outer Membrane Permeation of Arylomycin B3
Welcome to the technical support center for researchers working with Arylomycin B3 and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the outer membrane permeation of this promising class of antibiotics.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally ineffective against Gram-negative bacteria?
A1: The primary reason for the limited activity of natural arylomycins against Gram-negative bacteria is the formidable barrier presented by their outer membrane.[1][2] This membrane is rich in lipopolysaccharide (LPS), which creates a tightly packed, negatively charged surface that restricts the entry of many compounds, including the hydrophobic this compound.[3][4] Additionally, some Gram-negative bacteria possess efflux pumps that can actively remove the antibiotic if it does manage to cross the outer membrane.[5]
Q2: What are the main strategies to improve the outer membrane permeation of this compound?
A2: There are two primary strategies being explored:
-
Chemical Modification of the Arylomycin Scaffold: This involves synthesizing analogs of this compound with altered chemical properties to facilitate better penetration. A notable example is the development of G0775, which has a modified lipopeptide tail and other structural changes that enhance its uptake.[3][6]
-
Use of Outer Membrane Permeabilizers (Adjuvants): This approach involves co-administering this compound with a second agent that disrupts the integrity of the outer membrane, thereby allowing the antibiotic to reach its target, the type I signal peptidase (SPase).[4]
Q3: What is the mechanism of action of this compound?
A3: this compound targets and inhibits bacterial type I signal peptidase (SPase), an essential enzyme located in the cytoplasmic membrane.[1][7] SPase is responsible for cleaving signal peptides from proteins that are secreted across the cytoplasmic membrane.[7] Inhibition of SPase disrupts protein secretion, leading to a cascade of events that are detrimental to bacterial survival.[7]
Q4: How does the optimized analog G0775 overcome the outer membrane barrier?
A4: The enhanced activity of G0775 against Gram-negative bacteria is attributed to several key modifications that improve its ability to cross the outer membrane and bind to its target.[3] These modifications include shortening the aliphatic tail and introducing ethyl amines, which are thought to facilitate a charge-dependent uptake mechanism.[3] Interestingly, its uptake appears to be independent of the major porin channels OmpC and OmpF.[3]
Troubleshooting Guides
Problem 1: High Minimum Inhibitory Concentration (MIC) values for this compound against Gram-negative strains.
-
Possible Cause: Intact outer membrane preventing the drug from reaching its target.
-
Troubleshooting Steps:
-
Verify Strain Permeability: Use a control compound known to be effective against your Gram-negative strain to ensure the general susceptibility of your test organism.
-
Incorporate a Permeabilizer: Perform a checkerboard assay (see Experimental Protocols) with a known outer membrane permeabilizer such as EDTA or Polymyxin (B74138) B nonapeptide (PMBN) to see if this potentiates the activity of this compound. A significant drop in the MIC in the presence of the permeabilizer indicates that the outer membrane is the primary barrier.
-
Use a Hyperpermeable Mutant Strain: If available, test your this compound analog on a mutant strain with a compromised outer membrane (e.g., an lptD mutant).[8] This can help confirm that the compound has activity once it bypasses the outer membrane.
-
Problem 2: Inconsistent results in the N-Phenyl-1-naphthylamine (NPN) uptake assay.
-
Possible Cause: Issues with cell preparation, reagent concentrations, or measurement parameters.
-
Troubleshooting Steps:
-
Cell Viability and Growth Phase: Ensure that bacterial cells are harvested during the mid-logarithmic growth phase and are washed properly to remove any residual media components that might interfere with the assay.[9]
-
Reagent Quality and Concentration: Prepare fresh solutions of NPN and your test compounds. The final concentration of NPN is critical and should be optimized for your specific bacterial strain and instrument settings.[9]
-
Instrument Settings: Optimize the excitation and emission wavelengths (typically around 350 nm and 420 nm, respectively) and the gain settings on your fluorometer to ensure a good signal-to-noise ratio.[10]
-
Positive Control: Always include a positive control, such as a known membrane-disrupting agent (e.g., polymyxin B), to validate the assay.[11]
-
Problem 3: Difficulty in synthesizing or purifying this compound analogs.
-
Possible Cause: Complex multi-step synthesis with potential for low yields and purification challenges.
-
Troubleshooting Steps:
-
Step-wise Characterization: Thoroughly characterize the product at each step of the synthesis using techniques like NMR and mass spectrometry to ensure the desired intermediate has been formed before proceeding.
-
Purification Strategy: Employ high-performance liquid chromatography (HPLC) for the final purification of the analog.[12] Experiment with different solvent gradients to achieve optimal separation.
-
Protecting Groups: Ensure that all protecting groups are fully removed during the deprotection step, as incomplete deprotection can lead to a loss of activity.[12]
-
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of G0775 against various Gram-negative bacteria. [3][6]
| Bacterial Species | Strain Type | MIC Range (µg/mL) |
| Escherichia coli | MDR Clinical Isolates (n=49) | ≤0.25 (for 90% of isolates) |
| Klebsiella pneumoniae | MDR Clinical Isolates (n=49) | ≤0.25 (for 90% of isolates) |
| Acinetobacter baumannii | MDR Strains (n=16) | ≤4 |
| Pseudomonas aeruginosa | MDR Strains (n=12) | ≤16 |
| Various Gram-negative species | 8 different species | 0.125 - 2 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from standard methods and is suitable for determining the MIC of this compound and its analogs.[13][14][15]
-
Preparation of Antibiotic Stock Solution:
-
Dissolve the arylomycin compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x antibiotic solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well (except the sterility control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Protocol 2: N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeabilization
This protocol measures the increase in fluorescence of NPN as it partitions into the hydrophobic environment of a damaged outer membrane.[9][10][16]
-
Cell Preparation:
-
Grow the bacterial strain to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Harvest the cells by centrifugation and wash them twice with 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose.
-
Resuspend the cells in the same buffer to an OD₆₀₀ of 0.5.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the bacterial cell suspension.
-
Add NPN to a final concentration of 10 µM.
-
Add the test compound (this compound analog or permeabilizer) at the desired concentration. Include a positive control (e.g., polymyxin B) and a negative control (buffer only).
-
Immediately measure the fluorescence using a microplate reader with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
-
-
Data Analysis:
-
An increase in fluorescence intensity compared to the negative control indicates outer membrane permeabilization.
-
Protocol 3: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the synergistic effect of this compound with an outer membrane permeabilizer.[17][18][19]
-
Plate Setup:
-
Prepare a 96-well microtiter plate.
-
Along the x-axis, create serial dilutions of this compound.
-
Along the y-axis, create serial dilutions of the permeabilizing agent.
-
The wells will contain various combinations of the two compounds.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the test organism at a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC for each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or indifferent effect
-
FIC Index > 4: Antagonism
-
-
Visualizations
Caption: Workflow for MIC Determination.
Caption: Mechanism of this compound Action.
Caption: Strategies for Enhanced Permeation.
References
- 1. Arylomycin - Wikipedia [en.wikipedia.org]
- 2. Outer Membrane Permeability and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]
- 4. Understanding antibiotic resistance via outer membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. amr-insights.eu [amr-insights.eu]
- 7. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
- 9. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. Increasing the permeability of Escherichia coli using MAC13243 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. youtube.com [youtube.com]
- 15. boddylab.ca [boddylab.ca]
- 16. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of Arylomycin B3 in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Arylomycin B3 in cellular assays. The information is designed to help mitigate potential off-target effects and ensure the generation of reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a member of the arylomycin class of antibiotics. These lipopeptide antibiotics function by inhibiting bacterial type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway of many bacteria.[1][2] By blocking SPase, arylomycins disrupt the proper localization of proteins, leading to bacterial cell death or growth inhibition.[2]
Q2: What are the known off-target effects of this compound in mammalian cells?
Currently, there is limited specific data on the off-target effects of this compound in mammalian cells. However, studies on related arylomycins, such as Arylomycin C16, have shown no adverse effects on human HeLa cells at concentrations up to 20 μg/ml.[3] It has also been demonstrated that the antibacterial activity of arylomycins is not due to non-specific membrane depolarization, a common off-target effect of some lipopeptide antibiotics.[2] It is still advisable to perform cytotoxicity and other off-target effect assessments for your specific cell line and experimental conditions.
Q3: How can I determine the optimal working concentration of this compound for my experiments?
The optimal concentration will depend on the bacterial species being targeted and the eukaryotic cell line used in your assay. It is crucial to establish a therapeutic window where this compound is effective against the bacteria while having minimal impact on the mammalian cells. This can be achieved by determining the Minimum Inhibitory Concentration (MIC) for the bacteria and the half-maximal inhibitory concentration (IC50) for the eukaryotic cells in parallel experiments.
Q4: Can this compound affect mitochondrial function in eukaryotic cells?
While direct evidence for this compound is lacking, some antibiotics are known to interfere with mitochondrial functions due to the evolutionary similarities between mitochondria and bacteria. Potential off-target effects on mitochondria could include alterations in respiration and membrane potential. It is recommended to assess mitochondrial health if your experimental results are unexpected.
Troubleshooting Guide
This guide addresses common issues encountered during cellular assays with this compound.
| Problem | Possible Cause | Suggested Solution |
| High Eukaryotic Cell Death | This compound concentration is too high. | Perform a dose-response curve to determine the IC50 for your cell line. Use a concentration well below the IC50 for your experiments.[4] |
| Cell line is particularly sensitive. | Consider testing different eukaryotic cell lines to find one that is more resistant to potential off-target effects. | |
| Contamination of this compound stock. | Ensure your this compound stock is sterile and free of contaminants that could induce cytotoxicity. | |
| Inconsistent Antibacterial Efficacy | Bacterial resistance. | Verify the MIC of this compound for your specific bacterial strain. Natural resistance to arylomycins is common in bacteria possessing a specific proline residue in their SPase.[1] |
| Inoculum density is not standardized. | Ensure you are using a consistent bacterial inoculum size for each experiment, as this can significantly affect the apparent MIC. | |
| Peptide aggregation. | Test the solubility of this compound in your assay medium. Consider using a different solvent for the initial stock solution and ensure it is sufficiently diluted. | |
| Unexpected Changes in Eukaryotic Cell Phenotype or Gene Expression | Off-target effects of this compound. | Reduce the concentration of this compound to the lowest effective level. Minimize the duration of exposure. |
| Conduct control experiments with untreated cells and cells treated with the vehicle control to establish a baseline. | ||
| Perform downstream analyses such as qPCR or Western blotting on key cellular pathways to identify specific off-target interactions.[4] |
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentrations (MICs) for Arylomycin B-C16 and Arylomycin A-C16 against various bacterial strains. This data can help in selecting appropriate starting concentrations for your experiments. The activity of Arylomycin B-C16 is nearly identical to that of Arylomycin A-C16 against most strains tested.[1]
| Bacterial Strain | Arylomycin B-C16 MIC (µg/mL) | Arylomycin A-C16 MIC (µg/mL) |
| S. epidermidis (Wild Type) | 0.25 | 0.25 |
| S. aureus (Resistant Wild Type) | >128 | >128 |
| S. aureus (Sensitized Mutant) | 2 | 2 |
| E. coli (Resistant Wild Type) | >128 | >128 |
| E. coli (Sensitized Mutant) | 8 | 8 |
| P. aeruginosa (Resistant Wild Type) | >128 | >128 |
| P. aeruginosa (Sensitized Mutant) | 32 | 32 |
| S. agalactiae | 8 | >128 |
Experimental Protocols
Protocol 1: Mammalian Cell Cytotoxicity Assessment (MTT Assay)
This protocol outlines the steps to assess the effect of this compound on the viability of a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range to test is 0.1 µg/mL to 100 µg/mL. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Assessment of Off-Target Gene Expression via qPCR
This protocol provides a method to investigate if this compound alters the expression of specific genes in a eukaryotic cell line.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a non-toxic concentration of this compound (determined from the cytotoxicity assay) and a vehicle control for the desired time period.
-
Harvest the cells and extract total RNA using a commercially available kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and primers for your target genes and a housekeeping gene.
-
Run the qPCR plate on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated cells compared to the vehicle control.[4]
Protocol 3: Western Blot Analysis of Cellular Stress Pathways
This protocol can be used to examine if this compound treatment induces cellular stress by analyzing the activation of key signaling proteins.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-p38, p-JNK, cleaved caspase-3, and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and chemiluminescence detection system
Procedure:
-
Seed cells and treat with this compound as described for the qPCR protocol.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of each lysate.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect protein bands using an ECL substrate.
-
Quantify band intensities and normalize to the loading control to determine changes in protein activation or expression.
Visualizations
References
- 1. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Bioassays for Improved Arylomycin B3 Activity Detection
Welcome to the technical support center for the refinement of bioassays to improve Arylomycin B3 activity detection. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent results when assessing the activity of this compound and its analogs. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Troubleshooting Guides
Inconsistent results in this compound bioassays can arise from a variety of factors, from the specific bacterial strains used to the technical execution of the assays. This section provides a systematic approach to troubleshooting.
Issue 1: High Minimum Inhibitory Concentrations (MICs) or No Activity Detected in Known Susceptible Strains
| Potential Cause | Observation | Recommended Action |
| Bacterial Strain Resistance | MIC values are consistently high (>64 µg/mL) for bacterial strains expected to be sensitive. | Sequence the gene encoding Type I Signal Peptidase (SPase) in your bacterial strain. The presence of a specific proline residue in the binding pocket confers natural resistance to arylomycins in many bacteria, including common lab strains of S. aureus and E. coli[1][2][3]. Consider using genetically sensitized strains where this proline is mutated (e.g., to serine or leucine) to increase sensitivity[1][2]. |
| Compound Instability or Degradation | Previously effective batches of this compound now show reduced or no activity. | Prepare a fresh stock solution of this compound. Store stock solutions at -20°C or lower and minimize freeze-thaw cycles. Confirm the integrity of the compound using analytical methods like HPLC if degradation is suspected. |
| Inappropriate Assay Medium | Poor or inconsistent bacterial growth, leading to unreliable MIC readings. | Ensure the use of cation-adjusted Mueller-Hinton Broth (CAMHB) for standard MIC testing as recommended by CLSI and EUCAST[4][5]. For fastidious organisms, a supplemented medium may be necessary[5]. |
| Incorrect Inoculum Density | Bacterial growth in the control wells is either too dense or too sparse. | Standardize the bacterial inoculum to a 0.5 McFarland standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells[4]. |
Issue 2: Variability in Results Between Experimental Repeats
| Potential Cause | Observation | Recommended Action |
| Inconsistent Pipetting | Significant variation in MIC values across replicate plates or experiments. | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. Use reverse pipetting for viscous solutions if applicable. |
| Edge Effects in Microtiter Plates | Outer wells of the microtiter plate show different growth patterns compared to inner wells. | To minimize evaporation, fill the outer wells with sterile water or media without inoculum. Ensure proper sealing of the plates during incubation. |
| Variable Incubation Conditions | Fluctuations in temperature or incubation time. | Use a calibrated incubator and maintain a consistent incubation time of 16-20 hours at 35°C ± 2°C for most standard bacteria[4]. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound active against some bacterial species and not others?
A: The primary determinant of this compound's activity is the genetic makeup of its target, the Type I Signal Peptidase (SPase). Many bacterial species, including important pathogens like Staphylococcus aureus and Escherichia coli, naturally possess a proline residue in the SPase active site, which sterically hinders the binding of arylomycins and confers resistance[2][3]. Bacteria that lack this specific proline residue are generally more susceptible[3]. Therefore, the spectrum of activity is often determined by this single amino acid polymorphism.
Q2: Can the activity of this compound be improved against Gram-negative bacteria?
A: Yes. While natural arylomycins have limited activity against Gram-negative bacteria due to both the aforementioned proline-mediated resistance and the challenge of penetrating the outer membrane, synthetic modifications have successfully addressed these issues. For instance, the optimized analog G0775 was developed through structure-aided design to have a higher affinity for Gram-negative SPase and improved permeation across the outer membrane[6]. This was achieved by modifying the lipophilic tail and the pharmacophore of the arylomycin core[6].
Q3: My MIC results for this compound are consistently one dilution higher than the published values for my quality control (QC) strain. What could be the issue?
A: Several factors could contribute to this discrepancy. Firstly, verify the potency of your this compound stock solution, as slight degradation can lead to higher apparent MICs[4]. Secondly, ensure strict adherence to the standardized inoculum density and incubation time[4]. Even minor deviations can shift MIC values. Finally, confirm the specific QC strain and its expected MIC range from a reliable source like CLSI or EUCAST guidelines.
Q4: Are there alternative bioassays to the standard broth microdilution for detecting this compound activity?
A: Yes, fluorescence-based assays can be a sensitive alternative. Since arylomycins exhibit an increase in fluorescence upon binding to SPase, this property can be exploited to measure binding affinity and inhibitory activity[3]. Such assays can be performed with purified enzyme or in whole-cell formats with fluorescently labeled arylomycin analogs. These methods can provide more detailed mechanistic insights beyond the growth inhibition measured in an MIC assay.
Experimental Protocols
1. Broth Microdilution MIC Assay for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Materials:
-
This compound
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strain of interest (e.g., a susceptible S. epidermidis strain or a genetically sensitized S. aureus or E. coli strain)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
-
Procedure:
-
Inoculum Preparation: From a fresh agar (B569324) plate (18-24 hours growth), pick several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL).
-
Inoculum Dilution: Dilute the standardized inoculum 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10^6 CFU/mL.
-
This compound Dilution Series: Prepare a 2-fold serial dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
2. Fluorescence-Based SPase Binding Assay
This protocol is based on the intrinsic fluorescence change of arylomycins upon target binding[3].
-
Materials:
-
This compound
-
Purified Type I Signal Peptidase (SPase) from the target organism
-
Assay buffer (e.g., 100 mM NaCl, 20 mM Tris-HCl pH 7.4, 1 mM EDTA, 1% n-octyl-β-glucopyranoside)
-
Fluorometer and fluorescence-compatible microplates
-
-
Procedure:
-
Prepare Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a working solution of purified SPase in the assay buffer.
-
Assay Setup: In a microplate, add a fixed concentration of SPase to each well.
-
Titration: Add increasing concentrations of this compound to the wells containing SPase. Include control wells with this compound in buffer without the enzyme to measure background fluorescence.
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 410 nm[3].
-
Data Analysis: Subtract the background fluorescence from the readings. Plot the change in fluorescence intensity against the this compound concentration and fit the data to a suitable binding isotherm to determine the dissociation constant (Kd).
-
Visualizations
Caption: this compound inhibits the general secretory pathway.
References
- 1. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial efforts toward the optimization of arylomycins for antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]
Dealing with lot-to-lot variability of commercially sourced Arylomycin B3
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing lot-to-lot variability of commercially sourced Arylomycin B3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a member of the arylomycin family of natural product antibiotics.[1] The arylomycins act by inhibiting type I signal peptidase (SPase), an essential enzyme in the bacterial protein secretion pathway.[2][3][4] SPase is responsible for cleaving N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane.[3] Inhibition of SPase leads to a disruption of protein localization and is detrimental to bacterial viability.[2][3][4] The B series of arylomycins are characterized by a nitrated core structure.[1]
Q2: We are observing inconsistent results in our bioassays with a new lot of this compound. What could be the cause?
Inconsistent results between different lots of commercially sourced natural products like this compound are often due to lot-to-lot variability. This variability can manifest as differences in:
-
Purity: The percentage of the active compound versus impurities.
-
Potency: The biological activity of the compound for a given concentration.
-
Composition: Presence of related substances, isomers, or residual solvents.
-
Physical Properties: Differences in solubility or stability.
It is crucial to establish a quality control (QC) process for each new lot to ensure consistency in your experiments.[5][6]
Q3: What are the essential QC checks we should perform on a new lot of this compound before starting our experiments?
Before using a new lot, it is highly recommended to perform a "bridging study" to compare it against a previously characterized and validated reference lot.[5] Key QC checks include:
-
Identity Confirmation: Verify that the compound is indeed this compound.
-
Purity Assessment: Determine the purity of the new lot.
-
Potency Determination: Compare the biological activity of the new lot to your reference lot.
A standardized workflow for qualifying a new compound lot is essential for reproducible research.
Troubleshooting Guides
Issue 1: Decreased or No Activity of a New this compound Lot
You have received a new lot of this compound, and it shows significantly lower or no activity in your standard antibacterial assay compared to the previous lot.
Caption: Workflow for troubleshooting decreased this compound activity.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incorrect Stock Concentration | Re-measure the concentration of your stock solution. | Use a secondary method like UV-Vis spectroscopy to confirm the concentration if a molar extinction coefficient is known. Prepare fresh dilutions. |
| Compound Degradation | Analyze the new lot and a stored sample of the old lot by HPLC or LC-MS. | Check for the appearance of degradation products. Review your storage and handling procedures. Arylomycins, like many natural products, can be sensitive to temperature, light, and repeated freeze-thaw cycles. |
| Lower Purity | Compare the HPLC purity profile of the new lot with the certificate of analysis (CoA) and your reference lot. | If the purity is significantly lower, contact the supplier with your data. The presence of impurities can reduce the effective concentration of the active compound. |
| Incorrect Compound | Confirm the molecular weight of the compound using Mass Spectrometry (MS). | Compare the obtained mass with the expected mass of this compound. If there is a discrepancy, contact the supplier immediately. |
Issue 2: Increased Off-Target Effects or Cellular Toxicity with a New Lot
You observe unexpected cellular toxicity or off-target effects that were not present with the previous lot of this compound.
Caption: Workflow for troubleshooting unexpected toxicity.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Biologically Active Impurity | Utilize high-resolution LC-MS/MS to detect and identify trace impurities. | Some impurities may have their own biological activities that differ from the main compound. If a known toxic impurity is identified, the lot should not be used. |
| Residual Solvents | Review the Certificate of Analysis (CoA) for information on residual solvents. | If not provided or if there is suspicion, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify residual solvents from the synthesis and purification process. |
| Different Isomeric Ratio | If this compound has stereoisomers, perform chiral chromatography. | Different isomers can have different biological activities and toxicities. Compare the isomeric ratio to the reference lot. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a new lot of this compound and compare it to a reference lot.
Materials:
-
This compound (New Lot and Reference Lot)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Method:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the new and reference lots of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to a final concentration of 50 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm (or wavelength of maximum absorbance for this compound)
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and all impurities.
-
Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.[5]
-
Compare the chromatograms of the new and reference lots. Note any new or significantly larger impurity peaks in the new lot.
-
Protocol 2: Potency Determination by Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the biological activity of a new lot of this compound by comparing its MIC value against a susceptible bacterial strain to that of a reference lot.
Materials:
-
This compound (New Lot and Reference Lot) stock solutions
-
Susceptible bacterial strain (e.g., Staphylococcus epidermidis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
Method:
-
Preparation of Antibiotic Dilutions:
-
Perform a two-fold serial dilution of the new and reference lots of this compound in CAMHB in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determining the MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
-
Data Analysis:
-
Compare the MIC value of the new lot to the reference lot. A significant deviation (e.g., > 2-fold difference) may indicate a change in potency.
-
This compound Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the bacterial Type I Signal Peptidase (SPase).
Caption: Inhibition of Type I Signal Peptidase by this compound.
References
- 1. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. How to Verify Lot-to-Lot Consistency of Biochemical Raw Materials [synapse.patsnap.com]
Technical Support Center: Optimization of Analytical Methods for Detecting Arylomycin B3 Metabolites
Welcome to the technical support center for the analytical challenges in the detection and quantification of Arylomycin B3 and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for this compound?
A1: While specific metabolic pathways for this compound are not extensively documented in current literature, potential biotransformations can be predicted based on its lipopeptide structure. Arylomycin B belongs to a class of antibiotics characterized by a cyclic peptide core and a lipid tail.[1][2] The B series is specifically noted for a nitro substitution on a tyrosine residue within its structure.[3] Common metabolic transformations for such molecules include:
-
Oxidation: Hydroxylation of the fatty acid tail or on the aromatic rings of the amino acid residues.
-
Reduction: The nitro group on the tyrosine residue is a likely site for reduction to an amino group.[1]
-
Hydrolysis: Cleavage of the amide bonds in the cyclic peptide core, leading to linearized metabolites.
-
Conjugation: Phase II metabolic reactions, such as glucuronidation or sulfation, may occur at hydroxylated positions.
Q2: What are the biggest challenges in developing an LC-MS/MS method for this compound and its metabolites?
A2: The primary challenges in the bioanalysis of this compound and its metabolites are typical for lipopeptide compounds and include:
-
Matrix Effects: Biological matrices like plasma or tissue homogenates contain endogenous substances (e.g., phospholipids) that can co-elute with the analytes and cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[4]
-
Low Abundance of Metabolites: Metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods.
-
Poor Fragmentation: Cyclic peptides can be resistant to fragmentation in the mass spectrometer, making it difficult to find optimal MRM transitions for quantification.
-
Non-specific Binding: The lipophilic nature of the fatty acid tail can lead to adsorption of the analyte to plasticware and surfaces within the LC system, resulting in poor recovery and peak shape.
Q3: Which sample preparation technique is most suitable for extracting this compound metabolites from plasma?
A3: The choice of sample preparation technique depends on the specific requirements of your assay, such as required sensitivity and sample throughput. Common and effective techniques include:
-
Solid-Phase Extraction (SPE): This is often the preferred method for complex matrices as it provides the cleanest extracts, thereby minimizing matrix effects.[5] Polymeric reversed-phase or mixed-mode cation exchange cartridges are good starting points.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating lipophilic compounds like this compound from the aqueous components of plasma. However, it can be more labor-intensive and may not be as efficient in removing all interfering substances as SPE.
-
Protein Precipitation (PPT): This is the simplest and fastest method, typically using acetonitrile (B52724) or methanol (B129727). While effective at removing proteins, it may not adequately remove other matrix components like phospholipids, which can lead to significant ion suppression.[6]
Q4: How can I minimize matrix effects in my assay?
A4: Minimizing matrix effects is crucial for accurate and reproducible results. Consider the following strategies:
-
Optimize Sample Preparation: As mentioned, use a more rigorous sample cleanup method like SPE.
-
Chromatographic Separation: Use a high-efficiency HPLC or UHPLC column (e.g., a core-shell C18) and optimize the gradient to separate the analytes from co-eluting matrix components.[7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects, as it will be affected by ion suppression or enhancement in the same way as the analyte.
-
Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[8]
-
Investigate Different Ionization Sources: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for some compounds.[4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions | Citation(s) |
| Low or No Signal for Metabolites | - Metabolite concentration is below the limit of detection (LOD).- Inefficient extraction of metabolites.- Ion suppression from the biological matrix. | - Concentrate the sample during sample preparation.- Optimize the SPE or LLE protocol for a wider range of polarities.- Improve sample cleanup and/or adjust chromatography to separate metabolites from interfering matrix components. | [9] |
| Poor Peak Shape (Tailing or Fronting) | - Non-specific binding to the analytical column or LC system.- Column overload.- Inappropriate mobile phase pH. | - Add a small amount of an organic modifier or an ion-pairing agent to the mobile phase.- Inject a smaller sample volume or dilute the sample.- Adjust the mobile phase pH to ensure the analytes are in a single ionic state. | [8] |
| High Variability in Results | - Inconsistent sample preparation.- Variable matrix effects between samples.- Instability of the analyte or metabolites. | - Automate the sample preparation process if possible.- Use a stable isotope-labeled internal standard.- Investigate the stability of the analytes in the biological matrix and during the analytical process. | [4] |
| Carryover in Blank Injections | - Adsorption of the lipophilic analyte to the injector, tubing, or column. | - Use a stronger needle wash solution in the autosampler.- Increase the column wash time at the end of the gradient.- Use a guard column that can be replaced regularly. |
Experimental Protocols
Generic Sample Preparation Protocol for this compound and Metabolites in Plasma using SPE
This protocol is a starting point and should be optimized for your specific application.
-
Pre-treatment: To 500 µL of plasma, add an internal standard solution.
-
Protein Precipitation: Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Dilution: Transfer the supernatant to a clean tube and dilute with 4 mL of water to reduce the organic solvent concentration.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Suggested LC-MS/MS Parameters
These parameters are based on methods for similar lipopeptide antibiotics like daptomycin (B549167) and should be optimized for this compound.[6][7]
-
LC Column: C18 reversed-phase column with a core-shell particle technology (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 20%) and increase to a high percentage (e.g., 95%) over several minutes to elute the lipophilic compounds. A shallow gradient may be necessary to separate metabolites from the parent drug.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]+ or other relevant adducts of this compound and its predicted metabolites. Product ions should be determined by infusing a standard solution of the parent compound and selecting the most intense and stable fragments.
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentrations (MICs) for a synthetic derivative of Arylomycin B (Arylomycin B-C16) against various bacterial strains. This data illustrates the compound's activity spectrum and can serve as a reference for biological activity assays.
| Bacterial Strain | Arylomycin B-C16 MIC (µg/mL) |
| Staphylococcus epidermidis (Wild Type) | Potent Activity |
| Staphylococcus aureus (Wild Type) | >128 |
| Escherichia coli (Wild Type) | >128 |
| Pseudomonas aeruginosa (Wild Type) | >128 |
| S. aureus (Mutant, sensitive) | Active |
| E. coli (Mutant, sensitive) | Active |
| P. aeruginosa (Mutant, sensitive) | Active |
| Streptococcus agalactiae | Significant Activity |
Data adapted from studies on synthetic Arylomycin derivatives.[1]
Visualizations
Experimental Workflow for this compound Metabolite Analysis
Caption: A generalized workflow for the analysis of this compound metabolites.
Arylomycin Mechanism of Action
Caption: Inhibition of Type I Signal Peptidase by this compound.
References
- 1. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arylomycins A and B, new biaryl-bridged lipopeptide antibiotics produced by Streptomyces sp. Tü 6075. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Simple LC-MS/MS Methods Using Core-Shell Octadecylsilyl Microparticulate for the Quantitation of Total and Free Daptomycin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Arylomycin B Series Versus Arylomycin A Series: A Comparative Analysis for Drug Development Professionals
A deep dive into the comparative efficacy, mechanisms, and experimental protocols of two promising classes of lipopeptide antibiotics.
The emergence of multidrug-resistant bacteria necessitates the exploration of novel antibiotic scaffolds. Among these, the arylomycins, a class of lipopeptide antibiotics, have garnered significant interest due to their unique mechanism of action. Initially discovered in a soil sample from Ghana, two primary families, the Arylomycin A and B series, were identified.[1] This guide provides a detailed comparative analysis of the Arylomycin B3 and A series, focusing on their antibacterial performance, underlying mechanisms, and the experimental data that defines them.
At a Glance: Key Differences and Structural Features
The fundamental difference between the Arylomycin A and B series lies in a subtle but significant structural modification. The Arylomycin A series possesses an unmodified core macrocycle, whereas the B series is characterized by the presence of a nitro group on this macrocycle.[2] This seemingly minor alteration has profound implications for the antibacterial spectrum of these compounds. Both series share a lipohexapeptide core with a C-terminal tripeptide macrocycle and a variable N-terminal fatty acid tail.[2] For the purpose of this comparison, we will focus on Arylomycin A-C16 and Arylomycin B-C16, as the C16 lipid tail has been shown to optimize activity.
Comparative Antibacterial Performance
Extensive in vitro studies have revealed that the antibacterial activity of the Arylomycin A and B series is largely comparable against a range of Gram-positive bacteria. However, a critical distinction emerges in their activity against Streptococcus agalactiae, a significant human pathogen. The Arylomycin A series is inactive against this bacterium, while the Arylomycin B series demonstrates notable efficacy.[3][4]
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Arylomycin A-C16 and Arylomycin B-C16 against a panel of clinically relevant bacteria.
| Bacterial Strain | Arylomycin A-C16 MIC (µg/mL) | Arylomycin B-C16 MIC (µg/mL) |
| Staphylococcus epidermidis (Wild Type) | 0.25 - 1.0[5][6] | 0.5[3] |
| Staphylococcus aureus (Wild Type) | >128[3] | >128[3] |
| Staphylococcus aureus (Sensitized Mutant P29S) | 8[3] | 8[3] |
| Streptococcus agalactiae | >128[3] | 8[3][4] |
| Streptococcus pneumoniae | Sensitive[6] | Similar to A-series[3] |
| Streptococcus pyogenes | Sensitive[6] | Similar to A-series[3] |
| Escherichia coli (Wild Type) | >128[3] | >128[3] |
| Escherichia coli (Sensitized Mutant P84L) | 4[3] | 4[3] |
| Pseudomonas aeruginosa (Wild Type) | >128[3] | >128[3] |
| Pseudomonas aeruginosa (Sensitized Mutant P84L) | 16[3] | 16[3] |
Note: The sensitized mutant strains contain a mutation in the SPase enzyme, rendering them susceptible to arylomycins.
Mechanism of Action: Inhibition of Type I Signal Peptidase (SPase)
Both Arylomycin A and B series exert their antibacterial effect by targeting and inhibiting bacterial type I signal peptidase (SPase).[1][7] SPase is a crucial membrane-bound enzyme responsible for cleaving the N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane.[8] This cleavage is an essential step in the maturation and secretion of a multitude of proteins, including many virulence factors. By inhibiting SPase, arylomycins disrupt this vital pathway, leading to an accumulation of unprocessed preproteins in the cell membrane and ultimately, bacterial cell death.
Mechanisms of Bacterial Resistance
Bacteria have evolved two primary mechanisms to counteract the effects of arylomycins:
-
Target Modification: The most common form of natural resistance is a mutation in the gene encoding SPase, where a proline residue is present at a key position in the enzyme's active site (e.g., P29S in S. aureus).[6] This proline residue is thought to interfere with the binding of the arylomycin molecule, thereby reducing its inhibitory activity.[6]
-
Upregulation of the AyrRABC Operon: In Staphylococcus aureus, another resistance mechanism involves the derepression of the ayrRABC operon.[1] The protein AyrR acts as a repressor for this operon.[1] In the presence of arylomycins, or through mutations in ayrR, the operon is expressed, leading to the production of an alternative protein secretion system that can bypass the need for a functional SPase.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide were determined using a modified Clinical and Laboratory Standards Institute (CLSI) micro-broth dilution method.
Materials:
-
Mueller-Hinton II Broth (MHBII), cation-adjusted
-
96-well microtiter plates
-
Bacterial cultures grown on Mueller-Hinton II Agar (MHAII)
-
Arylomycin A-C16 and B-C16 stock solutions (dissolved in DMSO)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Suspend bacterial colonies from a 24-hour MHAII plate in MHBII to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in MHBII to a final density of 5 x 10^5 CFU/mL.
-
Antibiotic Dilution: Prepare a serial two-fold dilution of each arylomycin compound in MHBII in the 96-well microtiter plates. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The Arylomycin A and B series represent a promising class of antibiotics with a novel mechanism of action. While their overall antibacterial profiles are similar, the unique activity of the Arylomycin B series against Streptococcus agalactiae highlights the potential for targeted modifications to broaden their spectrum of activity. Understanding the nuances of their structure-activity relationships, mechanisms of action, and resistance pathways is crucial for the development of next-generation arylomycin-based therapeutics. Further research into synthetic analogs, such as the recently developed G0775 which shows activity against Gram-negative bacteria, will be pivotal in unlocking the full therapeutic potential of this fascinating class of natural products.[1][9]
References
- 1. Optimized arylomycins are a new class of Gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activities of Arylomycin Natural-Product Antibiotics against Staphylococcus epidermidis and Other Coagulase-Negative Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Re-Arming Arylomycins | [bowerslab.web.unc.edu]
- 8. | BioWorld [bioworld.com]
- 9. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]
A Comparative Analysis of Arylomycin B3 and its Synthetic Analog G0775: A New Frontier in Gram-Negative Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria, particularly Gram-negative pathogens, presents a formidable challenge to global health. For the first time in over five decades, a new class of antibiotics targeting Gram-negative bacteria is on the horizon, stemming from the optimization of a natural product, arylomycin. This guide provides a detailed comparative analysis of the natural arylomycin B3 and its potent synthetic analog, G0775, highlighting the remarkable evolution of a narrow-spectrum natural product into a broad-spectrum antibiotic with clinical potential against some of the most challenging MDR pathogens.
Mechanism of Action: Targeting Bacterial Signal Peptidase
Both this compound and G0775 share a novel mechanism of action: the inhibition of bacterial type I signal peptidase (SPase).[1][2][3] SPase is a crucial enzyme located in the bacterial cytoplasmic membrane responsible for cleaving signal peptides from proteins destined for secretion.[4] By inhibiting SPase, these compounds disrupt the protein secretion pathway, leading to an accumulation of unprocessed preproteins in the membrane and ultimately, bacterial cell death.[1][4] This unique target is not exploited by any currently approved antibiotics, making arylomycin-based compounds promising candidates for overcoming existing resistance mechanisms.[1][5]
The following diagram illustrates the signaling pathway inhibited by this compound and G0775.
From Narrow to Broad Spectrum: The Evolution of G0775
Natural arylomycins, including this compound, exhibit a very limited spectrum of activity, primarily against some Gram-positive bacteria.[3][6] Their efficacy against most Gram-negative bacteria is hindered by two main factors: the inability to penetrate the protective outer membrane and naturally occurring mutations in the SPase target site that reduce binding affinity.[6][7]
G0775 was developed through a systematic chemical optimization of the arylomycin scaffold to overcome these limitations.[2][5] Key structural modifications included:
-
Alteration of the Lipopeptide Tail: Modifications to the N-terminal lipopeptide tail were made to enhance binding affinity to the SPase of Gram-negative bacteria.[2][8]
-
Modification of Phenolic Oxygens: Substitution of the two phenolic oxygens with ethylamine (B1201723) groups improved activity.[9]
-
Introduction of an "Electrophilic Warhead": The C-terminal carboxylic acid was replaced with an aminoacetonitrile (B1212223) group, which forms a covalent bond with the catalytic lysine (B10760008) residue of SPase, resulting in potent and irreversible inhibition.[9]
These modifications led to a dramatic increase in potency and a significant broadening of the antibacterial spectrum to include many multidrug-resistant Gram-negative pathogens.[2][5]
The logical relationship between the natural product and the synthetic analog is depicted below.
Comparative Antibacterial Activity: In Vitro Data
The antibacterial efficacy of G0775 represents a significant improvement over natural arylomycins. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Table 1: Comparative MICs of Arylomycin C16 (a close analog of B3) and G0775 against select Gram-positive bacteria.
| Bacterial Strain | Arylomycin C16 MIC (µg/mL) | G0775 MIC (µg/mL) |
| Staphylococcus aureus | >128 (resistant strains) | 0.06 |
| Staphylococcus epidermidis | 0.25 - 1.0 | 0.25 |
Note: Data for this compound is limited; Arylomycin C16 is a well-studied natural analog.[2]
Table 2: Antibacterial Activity of G0775 against ESKAPE Pathogens.
The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a group of bacteria with a high rate of antibiotic resistance that are responsible for a majority of hospital-acquired infections.
| Bacterial Species | G0775 MIC Range (µg/mL) |
| Klebsiella pneumoniae | 0.125 - 2 |
| Acinetobacter baumannii | ≤4 (for 90% of MDR strains) |
| Pseudomonas aeruginosa | ≤16 (for 90% of MDR strains) |
| Escherichia coli | ≤0.25 (for 90% of MDR clinical isolates) |
Data compiled from multiple sources.[2][10][11]
In Vivo Efficacy of G0775
The potent in vitro activity of G0775 has been successfully translated into in vivo efficacy in various mouse infection models, demonstrating its potential for clinical development.
Table 3: Summary of In Vivo Efficacy of G0775 in Mouse Infection Models.
| Infection Model | Bacterial Strain | G0775 Efficacy |
| Neutropenic Thigh Infection | E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | Significant reduction in bacterial load in thigh muscle.[11] |
| Lung Infection | MDR K. pneumoniae | Dose-dependent reduction in bacterial loads in the lungs.[2][11] |
| Peritonitis | K. pneumoniae | Increased survival rates in mice.[11] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values are typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
The general workflow for a broth microdilution assay is as follows:
Detailed Steps:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of the test compound (this compound or G0775) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: Bacterial colonies from an overnight culture on an agar (B569324) plate are suspended in broth to match a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate containing the antibiotic dilutions.
-
Incubation: The plate is incubated at 37°C for 18 to 24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
In Vivo Mouse Infection Models
Neutropenic Thigh Infection Model:
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A defined inoculum of the test bacterium is injected into the thigh muscle of the mice.
-
Treatment: G0775 or a vehicle control is administered, typically subcutaneously, at specified time points post-infection.
-
Assessment: After a defined period (e.g., 24 hours), mice are euthanized, and the thigh muscles are homogenized. The bacterial load is quantified by plating serial dilutions of the homogenate and counting the resulting colonies (CFU).
Lung Infection Model:
-
Induction of Neutropenia: Similar to the thigh infection model, mice are made neutropenic.
-
Infection: A bacterial suspension is administered intranasally or via intratracheal instillation to establish a lung infection.
-
Treatment: G0775 or a vehicle control is administered.
-
Assessment: At the end of the study period, the lungs are harvested and homogenized to determine the bacterial burden (CFU).
Conclusion
The journey from the naturally occurring this compound to the synthetic analog G0775 exemplifies the power of medicinal chemistry to transform a compound with limited utility into a potent, broad-spectrum antibiotic. G0775's novel mechanism of action, its ability to circumvent existing resistance, and its proven in vivo efficacy make it a highly promising candidate for addressing the urgent threat of multidrug-resistant Gram-negative infections. Further preclinical and clinical development will be crucial to realizing the full therapeutic potential of this new class of antibiotics.
References
- 1. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial efforts toward the optimization of arylomycins for antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylomycin - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Protocol for building an in vivo model for observation and evaluation of neutrophil extracellular trapping nets in influenza virus-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Resistance in ESKAPE Pathogens: A Retrospective Epidemiological Study at the University Hospital of Palermo, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. initial-efforts-toward-the-optimization-of-arylomycins-for-antibiotic-activity - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]
- 11. Protocol for inducing monomicrobial sepsis in mice with uropathogenic E. coli - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Arylomycin B3 and Comparators in Animal Models of Infection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Arylomycin B3 and alternative antibiotics in various animal models of bacterial infection. Due to the limited availability of published in vivo efficacy data for this compound, this guide focuses on a potent synthetic analog, G0775 , as a representative of the arylomycin class. This guide compares the performance of G0775 with two clinically relevant glycopeptide antibiotics: dalbavancin (B606935) and vancomycin (B549263) .
Executive Summary
Arylomycins are a class of antibiotics that inhibit bacterial type I signal peptidase (SPase), a novel target distinct from that of many clinically used antibiotics. While natural arylomycins like this compound have shown limited in vivo activity, synthetic analogs such as G0775 have been optimized for improved potency and broader spectrum, particularly against Gram-negative pathogens. This guide presents available data on the in vivo efficacy of G0775, dalbavancin, and vancomycin in established animal models of infection, providing a framework for understanding their comparative performance.
Mechanism of Action
A fundamental differentiator between these antibiotics is their mechanism of action.
Comparative In Vivo Efficacy Data
The following tables summarize the quantitative data from various animal models of infection. Efficacy is primarily measured by the reduction in bacterial load (log10 CFU) in target tissues.
Table 1: In Vivo Efficacy in Neutropenic Mouse Thigh Infection Model
| Antibiotic | Bacterial Strain | Dose | Route of Administration | Time Point | Bacterial Load Reduction (log10 CFU/thigh) | Reference |
| G0775 | E. coli, K. pneumoniae, P. aeruginosa, A. baumannii (ATCC strains) | Not Specified | Not Specified | Not Specified | >2 | [1] |
| G0775 Analog (162) | Multidrug-resistant P. aeruginosa | Not Specified | Not Specified | Not Specified | 3.5 | [2] |
| Dalbavancin | Methicillin-Resistant S. aureus (MRSA) | 5 mg/kg (single dose) | Not Specified | Not Specified | Dose-dependent reduction | [3] |
| Dalbavancin | Methicillin-Resistant S. aureus (MRSA) | 10 mg/kg (single dose) | Not Specified | 120 hours | >2 (with no regrowth) | [3] |
| Vancomycin | Methicillin-Resistant S. aureus (MRSA) | 200 mg/kg/day | Subcutaneous | 24 hours | >2 | [1] |
| Vancomycin | Methicillin-Resistant S. aureus (MRSA) | 100 mg/kg (four doses) | Intramuscular | Not Specified | >2 | [4] |
| Vancomycin | S. aureus | 100 mg/kg - 800 mg/kg (total dose) | Not Specified | 24 hours | 4.4 - 5.2 | [5] |
Table 2: In Vivo Efficacy in Other Animal Models
| Antibiotic | Animal Model | Bacterial Strain | Dose | Route of Administration | Time Point | Bacterial Load Reduction (log10 CFU) | Reference |
| G0775 | Mouse Lung Infection | Multidrug-resistant K. pneumoniae | 20 mg/kg | Not Specified | Not Specified | Bactericidal | [1] |
| Dalbavancin | Rat Granuloma Pouch | Methicillin-Resistant S. aureus (MRSA) | 10 mg/kg (single dose) | Intravenous | 120 hours | >2 (no regrowth) | [4][6] |
| Vancomycin | Rat Granuloma Pouch | Methicillin-Resistant S. aureus (MRSA) | 100 mg/kg (four doses) | Intramuscular | Not Specified | >2 | [4] |
| Vancomycin | Rabbit Endocarditis | Vancomycin-Resistant S. aureus (VRSA) | Not Specified (in combination with nafcillin) | Not Specified | 3 days | 3.48 (in vegetations) | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Neutropenic Mouse Thigh Infection Model
This model is a standard for the initial in vivo evaluation of antimicrobial agents.[8]
-
Animal Model: Typically 5 to 6-week-old female ICR (CD-1) or Swiss mice.[3][5]
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal or subcutaneous administration of cyclophosphamide (B585). A common regimen involves two doses of cyclophosphamide (e.g., 150 mg/kg and 100 mg/kg) on days 1 and 4, respectively, before infection.[3][5]
-
Infection: On day 5, mice are challenged with an intramuscular injection of a bacterial suspension (e.g., S. aureus at ~10^7 CFU/mL) into the thigh muscle.[3][5]
-
Treatment: Antibiotics are administered at specified doses and time points post-infection. For example, vancomycin might be given at 2, 8, and 14 hours post-inoculation.[3]
-
Outcome Measurement: At a predetermined time (e.g., 24 hours post-inoculation), mice are euthanized, and the thigh muscles are aseptically removed, weighed, and homogenized. Serial dilutions of the homogenates are plated to enumerate bacterial colonies (CFU/gram of tissue).[3]
Rat Granuloma Pouch Infection Model
This model allows for the concurrent determination of drug concentration and bacterial viability at the site of infection.[6]
-
Model Creation: A pouch is formed by injecting air and an irritant (e.g., croton oil) into the intramuscular space of rats.[6]
-
Infection: After a granuloma has formed (typically 7-10 days), a bacterial suspension (e.g., S. aureus) is inoculated into the pouch.[6]
-
Treatment: Antibiotics are administered, for example, a single intravenous dose of dalbavancin (10 mg/kg) or multiple intramuscular doses of vancomycin (100 mg/kg).[4]
-
Outcome Measurement: Aliquots of the pouch exudate are collected at various time points, diluted, and plated to determine the viable bacterial count (CFU/mL of exudate).[6]
Rabbit Endocarditis Model
This model is used to evaluate the efficacy of antibiotics in treating deep-seated infections.
-
Model Creation: A catheter is inserted into the heart of a rabbit to induce the formation of nonbacterial thrombotic endocarditis.[9]
-
Infection: A bacterial suspension (e.g., S. aureus) is injected intravenously to colonize the thrombotic vegetations.[9]
-
Treatment: Antibiotic therapy is initiated after the infection is established. For instance, vancomycin might be administered at 30 mg/kg intravenously every 12 hours for 4 days.[9]
-
Outcome Measurement: After the treatment period, rabbits are euthanized, and the cardiac vegetations are removed, weighed, homogenized, and plated to determine the bacterial load (CFU/gram of vegetation).[6]
Conclusion
The available in vivo data suggest that the optimized arylomycin analog, G0775, demonstrates significant efficacy against a range of bacteria, including multidrug-resistant Gram-negative strains, in various mouse models of infection. In comparison, dalbavancin and vancomycin also exhibit potent activity against Gram-positive pathogens like S. aureus in established animal models. Notably, dalbavancin's long half-life allows for less frequent dosing compared to vancomycin to achieve a similar or greater reduction in bacterial load.
The lack of publicly available in vivo efficacy data for this compound highlights the developmental focus on its synthetic derivatives. Further research is warranted to directly compare the in vivo performance of natural arylomycins with their optimized analogs and established antibiotics. This will be crucial in determining the therapeutic potential of this novel class of antibiotics.
References
- 1. Neutropenic mouse thigh infection model. [bio-protocol.org]
- 2. Design, Synthesis, and Biological Evaluation of Novel Arylomycins against Multidrug-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. noblelifesci.com [noblelifesci.com]
- 4. Efficacy of dalbavancin against methicillin-resistant Staphylococcus aureus in the rat granuloma pouch infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generic Vancomycin Enriches Resistant Subpopulations of Staphylococcus aureus after Exposure in a Neutropenic Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dalbavancin in the treatment of complicated skin and soft-tissue infections: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Successful therapy of experimental endocarditis caused by vancomycin-resistant Staphylococcus aureus with a combination of vancomycin and beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 9. Vancomycin Treatment Failure Associated with Heterogeneous Vancomycin-Intermediate Staphylococcus aureus in a Patient with Endocarditis and in the Rabbit Model of Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Arylomycin B3 with Purified SPase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the target engagement of Arylomycin B3 with its intended target, the bacterial type I signal peptidase (SPase). The information presented herein is supported by experimental data from published literature to aid researchers in selecting the most appropriate techniques for their specific needs.
This compound belongs to a class of natural product antibiotics that exhibit their antibacterial effect by inhibiting SPase, an essential enzyme in the bacterial protein secretion pathway.[1][2] Validating the direct interaction between this compound and purified SPase is a critical step in its development as a potential therapeutic agent. This guide will compare this compound's performance with its precursor, Arylomycin A-C16, an optimized derivative, G0775, and other classes of SPase inhibitors.
Data Presentation: Comparative Inhibitory Activities
The following table summarizes the inhibitory activities of various compounds against SPase, providing a quantitative basis for comparison.
| Compound | Target SPase | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Arylomycin A-C16 | E. coli | Biochemical | 70 | - | [3] |
| S. aureus | Biochemical | 1800 | - | [3] | |
| Arylomycin B-C16 * | Various bacteria | MIC | Similar to Arylomycin A series | - | [4] |
| G0775 | E. coli LepB | Biochemical | - | 0.44 | [5] |
| Penem 1 | OXA-1 β-Lactamase | Kinetic | - | 45 ± 8 | [6] |
| Penem 2 | OXA-1 β-Lactamase | Kinetic | - | 12 ± 2 | [6] |
| Globomycin (B1604857) | S. melliferum LspA | MIC | 6,250-12,500 | - | [7] |
*Specific IC50 data for this compound against purified SPase is not readily available in the cited literature; however, studies on Arylomycin B-C16 indicate similar activity to the Arylomycin A series.[4] **Data for penems against β-lactamase is included to showcase potent inhibition within another class of antibiotics, for comparative context.
Experimental Protocols: Key Methodologies
Detailed methodologies for three key biophysical and biochemical assays are provided below to enable researchers to replicate and validate these findings.
Fluorescence Resonance Energy Transfer (FRET)-Based Inhibition Assay
This assay measures the inhibition of SPase activity by monitoring the cleavage of a FRET-labeled peptide substrate.
Principle: A peptide substrate containing a FRET donor and acceptor pair is used. In its intact state, the proximity of the donor and acceptor allows for FRET to occur. Upon cleavage by SPase, the donor and acceptor are separated, leading to a decrease in the FRET signal. The rate of this decrease is proportional to the enzyme's activity, which can be measured in the presence and absence of an inhibitor.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate (e.g., Dabcyl-Ala-Gly-His-Asp-Ala-His-Ala-Ser-Glu-Thr-Edans) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of purified SPase in the same buffer.
-
Prepare serial dilutions of this compound and other test compounds.
-
-
Assay Procedure:
-
In a 96-well microplate, add the purified SPase to each well.
-
Add the test compounds at various concentrations to the respective wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair using a microplate reader.
-
Monitor the change in fluorescence over time to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a ligand (inhibitor) and an analyte (enzyme).
Principle: One of the interacting molecules (the ligand, e.g., SPase) is immobilized on a sensor chip. The other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).
Protocol:
-
Immobilization of SPase:
-
Activate the sensor chip surface (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified SPase solution over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters on the surface using ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP).
-
Inject the different concentrations of this compound over the immobilized SPase surface at a constant flow rate.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.
-
Regenerate the sensor surface between different analyte injections if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD values.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the macromolecule (e.g., SPase) in the sample cell of the calorimeter. The heat released or absorbed upon binding is measured.
Protocol:
-
Sample Preparation:
-
Prepare solutions of purified SPase and this compound in the same buffer, ensuring they are degassed to avoid air bubbles. The concentration of the ligand in the syringe should be 10-20 times higher than the enzyme in the cell.
-
-
Titration:
-
Fill the ITC syringe with the this compound solution and the sample cell with the SPase solution.
-
Perform a series of small injections of the ligand into the sample cell while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters (KD, n, ΔH, and ΔS).
-
Mandatory Visualizations
Caption: Workflow for validating this compound and SPase target engagement.
Caption: this compound inhibits the bacterial protein secretion pathway.
Caption: Logical framework for comparing this compound with alternatives.
References
- 1. Globomycin|LspA Inhibitor|For Research Use [benchchem.com]
- 2. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efforts toward broadening the spectrum of arylomycin antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial efforts toward the optimization of arylomycins for antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of OXA-1 β-Lactamase by Penems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of spiralin processing by the lipopeptide antibiotic globomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Arylomycin B3: A Comparative Analysis of its Activity Against Susceptible and Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activity of Arylomycin B3 against susceptible and resistant bacterial strains. Arylomycins are a class of lipopeptide antibiotics that inhibit bacterial type I signal peptidase (SPase), a novel target distinct from currently marketed antibiotics.[1] Understanding the differential activity and the underlying resistance mechanisms is crucial for the development of this promising class of antibiotics.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of arylomycins is significantly influenced by the genetic makeup of the target bacterium, particularly the gene encoding for signal peptidase (SPase). The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric for this comparison.
While specific data for this compound is limited, the closely related analog, Arylomycin B-C16 , has been studied against a panel of susceptible and resistant bacterial strains. The primary mechanism of resistance in these strains is a point mutation in the SPase enzyme, where a proline residue is substituted at a key position, reducing the binding affinity of the arylomycin.[2]
Below is a summary of the MIC values for Arylomycin B-C16 against various bacterial strains, including wild-type (resistant) and genetically modified (susceptible) variants.
| Bacterial Strain | Relevant Genotype | Arylomycin B-C16 MIC (µg/mL) |
| Staphylococcus epidermidis RP62A | Wild Type (Susceptible) | Potent Activity |
| Staphylococcus aureus NCTC 8325 | Wild Type (Resistant, SPase with Proline) | >128 |
| Staphylococcus aureus PAS8001 | Mutant (Susceptible, SPase P29S) | Active |
| Escherichia coli MG1655 | Wild Type (Resistant, SPase with Proline) | >128 |
| Escherichia coli PAS0260 | Mutant (Susceptible, SPase P84L) | Active |
| Pseudomonas aeruginosa PAO1 | Wild Type (Resistant, SPase with Proline) | >128 |
| Pseudomonas aeruginosa PAS2008 | Mutant (Susceptible, SPase P84L) | Active |
Note: "Potent Activity" and "Active" indicate significant inhibition of bacterial growth, though the exact MIC values were not explicitly provided in a numerical format in the direct source for Arylomycin B-C16 against S. epidermidis. The table is based on data from the synthesis and biological characterization of Arylomycin B-C16.[2]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro activity of an antimicrobial agent. The following is a representative protocol based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method, commonly used in the evaluation of arylomycins.[2][3]
Broth Microdilution MIC Assay
1. Preparation of Materials:
- Bacterial Strains: Susceptible and resistant strains of interest (e.g., Staphylococcus aureus NCTC 8325 and PAS8001).
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHBII).
- Antibiotic: this compound (or analog) stock solution of known concentration.
- Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
- Streak bacterial strains onto appropriate agar (B569324) plates and incubate overnight at 37°C.
- Select several colonies and suspend them in MHBII to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute the bacterial suspension in MHBII to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- Prepare serial two-fold dilutions of the this compound stock solution in MHBII directly in the 96-well plates.
- Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 37°C for 18-24 hours.
4. Data Interpretation:
- Following incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth.
Visualizing Arylomycin's Mechanism and Resistance
To better understand the interaction of this compound with bacteria, the following diagrams illustrate its mechanism of action and the key resistance pathways.
Caption: Mechanism of action of this compound.
The diagram above illustrates how this compound inhibits the bacterial type I signal peptidase (SPase). This enzyme is crucial for cleaving the signal peptides from pre-proteins as they are translocated across the cell membrane. By blocking SPase, this compound prevents the maturation and secretion of essential proteins, leading to bacterial cell death.
Caption: Key resistance mechanisms to arylomycins.
Two primary mechanisms of resistance to arylomycins have been identified. The most common is a mutation in the gene encoding SPase, leading to an amino acid substitution (e.g., proline) that hinders the binding of the arylomycin to the enzyme. A second, more specific mechanism observed in Staphylococcus aureus involves the upregulation of the ayrRABC operon, which provides an alternative pathway for protein secretion, thus bypassing the inhibited SPase.
References
Safety Operating Guide
Navigating the Safe Disposal of Arylomycin B3: A Procedural Guide
Core Disposal Protocol
The primary objective in the disposal of Arylomycin B3 is to ensure it is handled in a manner that renders it non-recoverable and prevents its release into the environment. The following procedural steps are recommended:
1. Institutional and Regulatory Compliance:
-
Consult Institutional Policies: Before initiating any disposal procedures, consult your institution's specific guidelines for chemical and pharmaceutical waste disposal. These protocols are designed to be in compliance with local, state, and federal regulations.
-
Review Local Regulations: Familiarize yourself with and adhere to all local and regional regulations governing chemical and pharmaceutical waste.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat.
3. Waste Segregation and Collection:
-
Designated Waste Stream: Dispose of solid this compound waste in a designated, clearly labeled hazardous waste container. Do not mix it with general laboratory trash.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid disposing of liquid waste down the drain unless explicitly permitted by your institution's safety office and local regulations.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be disposed of as hazardous waste.
4. Inactivation (if applicable and validated):
-
If your laboratory has established and validated protocols for the chemical inactivation of antibiotics, follow those procedures meticulously. This may involve treatment with a chemical agent that neutralizes its biological activity. Ensure the inactivation process itself does not create additional hazardous byproducts.
5. Final Disposal:
-
Licensed Waste Contractor: All hazardous waste containing this compound must be disposed of through a licensed and reputable hazardous waste disposal contractor.
-
Documentation: Maintain accurate records of the disposed of chemical, including its name, quantity, and date of disposal, in accordance with your institution's policies.
Key Safety and Disposal Considerations
| Consideration | Guideline |
| Waste Classification | Treat as hazardous chemical and pharmaceutical waste. |
| PPE | Safety glasses, chemical-resistant gloves, lab coat. |
| Solid Waste Disposal | Designated, labeled hazardous waste container. |
| Liquid Waste Disposal | Designated, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Items | Dispose of as hazardous waste. |
| Regulatory Compliance | Adhere to all institutional, local, state, and federal regulations. |
| Professional Disposal | Utilize a licensed hazardous waste disposal service. |
Disposal Workflow
The following diagram illustrates a general decision-making workflow for the proper disposal of chemical waste like this compound in a laboratory setting.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.
Personal protective equipment for handling Arylomycin B3
Disclaimer: No official Safety Data Sheet (SDS) for Arylomycin B3 is publicly available. This guide is based on general safety protocols for handling novel, potent research compounds and should be supplemented by a thorough risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department. Always assume the compound is hazardous in the absence of complete safety data.
This compound is a microbial metabolite and a structural analog of other arylomycin antibiotics.[1] Due to its potential biological activity, it is crucial to handle this compound with appropriate safety precautions to minimize exposure to researchers and the environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment ensemble is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing of Powders | Chemical splash goggles and face shield | Double nitrile gloves | Disposable gown with tight-fitting cuffs | NIOSH-approved respirator (e.g., N95) |
| Preparation of Solutions | Chemical splash goggles | Double nitrile gloves | Fully-buttoned laboratory coat | Work in a certified chemical fume hood |
| Conducting Reactions | Chemical splash goggles | Double nitrile gloves (or other chemically resistant gloves based on reactants) | Fully-buttoned laboratory coat | Work in a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles | Double nitrile gloves | Fully-buttoned laboratory coat | Not generally required if handling closed containers |
Note: Always inspect PPE for integrity before use. Do not wear laboratory PPE outside of designated lab areas.
Physicochemical Properties
Understanding the basic physicochemical properties of this compound can inform safe handling and storage procedures.
| Property | Value |
| Chemical Formula | C42H59N7O13[1] |
| Molecular Weight | 869.96 g/mol [1] |
| Predicted Boiling Point | 1194.2 ± 65.0 °C[2] |
| Predicted Density | 1.36 ± 0.1 g/cm3 [2] |
| Predicted pKa | 2.84 ± 0.60[2] |
| Appearance | Solid (form may vary) |
| Solubility | While specific data is unavailable, related non-glycosylated arylomycins may have limited aqueous solubility. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to ensure safety.
1. Designated Work Area:
-
All handling of this compound, especially of the solid compound, should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure.
-
Ensure that a spill kit and appropriate waste containers are readily accessible.
2. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, clearly labeled container.
-
Follow the supplier's recommendations for storage temperature, which is typically at room temperature for shipping but may require specific conditions upon receipt as indicated on the Certificate of Analysis.[1]
3. Weighing and Solution Preparation:
-
When weighing the solid compound, use a powder containment hood or a glove box to prevent the generation of dust.
-
To minimize dust, consider using wet-handling techniques, such as carefully dampening the powder with a suitable solvent.
-
When preparing solutions, slowly add the compound to the solvent to avoid splashing.
4. Experimental Use:
-
Conduct all reactions and manipulations involving this compound within a chemical fume hood.
-
Use the smallest amount of the compound necessary for the experiment.
5. Decontamination:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent.
-
Properly dispose of all contaminated materials as outlined in the disposal plan.
Disposal Plan
Treat all this compound waste as hazardous chemical waste. Adhere strictly to your institution's EHS guidelines for disposal.
1. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless compatibility is confirmed.
2. Solid Waste:
-
Collect all solid waste, including contaminated consumables (e.g., pipette tips, gloves, weighing paper), in a designated, labeled hazardous waste container.
3. Liquid Waste:
-
Collect all liquid waste containing this compound, including stock solutions and reaction mixtures, in a sealed, labeled, and chemically compatible hazardous waste container.
-
Do not pour any liquid waste containing this compound down the drain.
4. Sharps Waste:
-
Dispose of any contaminated sharps (e.g., needles, razor blades) in a designated sharps container for hazardous waste.
5. Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound." Include the date and the name of the principal investigator.
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
